Methyl 6-hydroxy-2-naphthimidate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-hydroxynaphthalene-2-carboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(13)10-3-2-9-7-11(14)5-4-8(9)6-10/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMOHRNTIFROGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC2=C(C=C1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 6-hydroxy-2-naphthimidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for methyl 6-hydroxy-2-naphthimidate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a derivative of naphthalene characterized by a methyl imidate group at the 2-position and a hydroxyl group at the 6-position. Its synthesis is not extensively documented in single-step procedures. Therefore, a logical and efficient two-step pathway is proposed, commencing with the synthesis of the key intermediate, 6-hydroxy-2-naphthonitrile, followed by its conversion to the target molecule via the Pinner reaction. This approach leverages well-established chemical transformations, ensuring a reproducible and scalable process.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through the following two-step sequence:
Step 1: Synthesis of 6-hydroxy-2-naphthonitrile from 6-hydroxy-2-naphthaldehyde.
Step 2: Pinner reaction of 6-hydroxy-2-naphthonitrile with methanol in the presence of an acid catalyst to yield this compound hydrochloride (a Pinner salt), which can be neutralized to the free base.
Experimental Protocols
Step 1: Synthesis of 6-hydroxy-2-naphthonitrile
This procedure is adapted from a known method for the conversion of an aldehyde to a nitrile.
Materials:
-
6-hydroxy-2-naphthaldehyde
-
Hydroxylamine hydrochloride
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a three-necked flask, combine 350 g (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 g (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide.
-
Stir the mixture and heat to 100 °C.
-
Maintain the reaction at this temperature for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
The product, 6-hydroxy-2-naphthonitrile, can then be isolated and purified using standard laboratory techniques such as precipitation, filtration, and recrystallization.
Step 2: Synthesis of this compound (via Pinner Reaction)
This is a general procedure for the Pinner reaction, which is known to convert nitriles to imino esters (imidates).[1][2][3]
Materials:
-
6-hydroxy-2-naphthonitrile
-
Anhydrous methanol
-
Anhydrous hydrogen chloride (gas or generated in situ)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve 6-hydroxy-2-naphthonitrile in a minimal amount of anhydrous methanol in a flask equipped with a drying tube.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution while maintaining the low temperature. The reaction is typically carried out until saturation or for a specific duration determined by monitoring the reaction progress.
-
The product, this compound hydrochloride (the Pinner salt), will precipitate from the solution.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.
-
The resulting Pinner salt can be used as is or neutralized with a suitable base to obtain the free this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the intermediate product. Data for the final product, this compound, is predicted based on the nature of the Pinner reaction product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 6-hydroxy-2-naphthaldehyde | C₁₁H₈O₂ | 172.18 | 134-137 | - |
| Hydroxylamine hydrochloride | H₄ClNO | 69.49 | 155-157 | - |
| 6-hydroxy-2-naphthonitrile | C₁₁H₇NO | 169.18 | ~170 | - |
| This compound | C₁₂H₁₁NO₂ | 201.22 | Not available | Expected IR: C=N stretch; ¹H NMR: O-CH₃ and N-H signals |
Diagrams
Synthesis Pathway Workflow
Caption: Workflow diagram illustrating the two-step synthesis of this compound.
Logical Relationship of the Pinner Reaction
References
physical and chemical properties of Methyl 6-hydroxy-2-naphthimidate
Disclaimer: This technical guide focuses on Methyl 6-hydroxy-2-naphthoate (CAS No. 17295-11-3) due to the limited availability of scientific literature on the requested Methyl 6-hydroxy-2-naphthimidate. It is plausible that the latter was a misnomer for the more common and well-documented naphthoate derivative.
This document provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral data of Methyl 6-hydroxy-2-naphthoate, tailored for researchers, scientists, and professionals in drug development.
Core Properties of Methyl 6-hydroxy-2-naphthoate
Methyl 6-hydroxy-2-naphthoate is an organic compound belonging to the class of naphthoic acid derivatives.[1] Its structure features a naphthalene ring system with a hydroxyl group at the 6-position and a methyl ester group at the 2-position.[1] This bifunctional arrangement makes it a valuable intermediate in organic synthesis.[1]
The key physical and chemical properties of Methyl 6-hydroxy-2-naphthoate are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| CAS Number | 17295-11-3 | [2] |
| IUPAC Name | methyl 6-hydroxynaphthalene-2-carboxylate | [2] |
| Appearance | White to almost white powder or crystal | [1][3] |
| Melting Point | 169-173 °C | [3][4] |
| Boiling Point | 368.5±15.0 °C (Predicted) | |
| Solubility | Soluble in methanol and other organic solvents | [1] |
| pKa | 8.83±0.40 (Predicted) | |
| XLogP3 | 2.7 | [2] |
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 6-hydroxy-2-naphthoate. The available ¹H NMR and IR data are presented below.
| Spectroscopic Technique | Data | Source |
| ¹H NMR | δ 3.976 (s, 3H), 5.3 (br. s, 1H), 7.16-8.54 (m, 6H) | [4] |
| IR (KBr) | 3370, 1680, 1630, 1435, 1310, 1210 cm⁻¹ | [4] |
Synthesis of Methyl 6-hydroxy-2-naphthoate
Methyl 6-hydroxy-2-naphthoate is commonly synthesized via the Fischer esterification of 6-hydroxy-2-naphthoic acid.
This protocol details the synthesis of Methyl 6-hydroxy-2-naphthoate from 6-hydroxy-2-naphthoic acid and methanol, using sulfuric acid as a catalyst.[4]
Materials:
-
6-Hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol)
-
Methanol (125 mL)
-
Concentrated Sulfuric Acid (6 drops)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 6-hydroxy-2-naphthoic acid (5.0 g) in methanol (125 mL) in a round-bottom flask.[4]
-
Add 6 drops of concentrated sulfuric acid to the solution.[4]
-
Reflux the mixture for 36 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 10:1 mixture of chloroform and methanol as the eluent.[4]
-
After the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the solution and concentrate it to dryness using a rotary evaporator.[4]
Purification:
-
Dissolve the solid residue in 200 mL of diethyl ether.[4]
-
Wash the ether solution successively with 100 mL of saturated aqueous sodium bicarbonate and 100 mL of brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Evaporate the solvent to yield a slightly yellow solid (4.6 g, 85.5% yield).[4]
-
Further purification can be achieved by recrystallization from ether to obtain a white solid.[4]
Caption: Synthesis workflow of Methyl 6-hydroxy-2-naphthoate.
Logical Relationships in Synthesis
The synthesis of Methyl 6-hydroxy-2-naphthoate is a classic example of an acid-catalyzed esterification reaction. The diagram below illustrates the logical relationship between the starting material, the key functional groups involved, the reaction type, and the final product.
Caption: Logical relationships in Methyl 6-hydroxy-2-naphthoate synthesis.
Applications and Research Interest
Methyl 6-hydroxy-2-naphthoate serves as a key intermediate in the synthesis of more complex molecules.[1] Its utility is primarily seen in the following areas:
-
Pharmaceuticals: It is a building block for various pharmaceutical compounds.
-
Dyes: The naphthoate structure is a common scaffold in the development of dyes.[1]
-
Material Science: Its precursor, 6-hydroxy-2-naphthoic acid, is used in the production of high-performance liquid crystal polymers and engineering plastics.[5][6]
Safety and Handling
As with many organic compounds, proper safety precautions should be observed when handling Methyl 6-hydroxy-2-naphthoate due to potential toxicity or reactivity.[1] Standard laboratory safety practices, including the use of personal protective equipment, are recommended.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-Hydroxy-2-naphthoate 17295-11-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]
In-depth Technical Guide: Solubility of Methyl 6-hydroxy-2-naphthimidate
Executive Summary
This technical guide addresses the solubility of Methyl 6-hydroxy-2-naphthimidate, a compound of interest for researchers in drug development and organic synthesis. A thorough investigation was conducted to gather quantitative solubility data, detailed experimental protocols, and relevant physicochemical properties.
Crucially, a comprehensive search of available scientific literature, chemical databases, and patent records yielded no specific experimental data on the solubility of this compound in any solvent. The information available primarily pertains to a structurally similar but distinct compound, Methyl 6-hydroxy-2-naphthoate. This guide will therefore focus on presenting the available information on the target compound, highlighting the data gap, and providing a theoretical framework and recommended experimental protocols for determining its solubility.
Introduction to this compound
This compound is an organic molecule characterized by a naphthalene core substituted with a hydroxyl (-OH) group at the 6-position and a methyl imidate (-C(=NH)OCH₃) group at the 2-position. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (imidate) suggests its solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.
Chemical Structure:
The imidate functionality distinguishes it from the more commonly reported ester, Methyl 6-hydroxy-2-naphthoate, and is expected to confer different physicochemical properties, including solubility.
Current State of Knowledge: A Data Gap
Despite extensive searches, no peer-reviewed articles, patents, or technical data sheets containing quantitative solubility data for this compound were identified. Chemical supplier entries confirm its existence (CAS No. 765871-54-3) but do not provide solubility information.
This significant data gap necessitates that researchers determine the solubility of this compound experimentally to proceed with applications in areas such as formulation development, reaction chemistry, and purification.
Theoretical Solubility Considerations and Solvent Selection Workflow
In the absence of experimental data, a logical workflow can be established to guide the selection of potential solvents for solubility screening. This workflow is based on the principle of "like dissolves like" and considers the structural features of this compound.
Unraveling the Thermal Stability of Methyl 6-hydroxy-2-naphthimidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermal stability of Methyl 6-hydroxy-2-naphthimidate (CAS No. 765871-54-3), a compound of interest in medicinal chemistry and materials science. A comprehensive search of available scientific literature and databases reveals a notable absence of experimental data on the thermal properties of this specific molecule. This guide, therefore, provides a detailed overview of the current state of knowledge, including a discussion of a structurally similar analogue, Methyl 6-hydroxy-2-naphthoate, for which limited data exists. Furthermore, it outlines the standard experimental protocols for determining thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to empower researchers in generating the requisite data. A generalized experimental workflow is also presented in a visual format to guide future studies.
Introduction: The Quest for Thermal Stability Data
This compound is a naphthalene derivative with potential applications in various scientific fields. The thermal stability of a compound is a critical parameter, influencing its synthesis, purification, storage, and suitability for applications that involve elevated temperatures, such as in drug formulation and materials processing. Despite its relevance, experimental data on the decomposition temperature, melting point, and other thermal characteristics of this compound are not publicly available at the time of this publication.
This guide aims to bridge this knowledge gap by:
-
Clearly stating the absence of direct experimental data for this compound.
-
Presenting available data for a close structural analogue, Methyl 6-hydroxy-2-naphthoate.
-
Providing detailed, generalized experimental protocols for TGA and DSC.
-
Visualizing a standard workflow for thermal stability analysis.
Data Presentation: An Analogue Approach
In the absence of data for this compound, we present the available thermal property for its carboxylate analogue, Methyl 6-hydroxy-2-naphthoate (CAS No. 17295-11-3). It is crucial to note the structural difference: the target compound is a naphthimidate (containing a C(=NH)OCH₃ group), while the analogue is a naphthoate (with a C(=O)OCH₃ group). This difference in the functional group is expected to influence intermolecular interactions and, consequently, the thermal properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 765871-54-3 | C₁₂H₁₁NO₂ | 201.22 | Data Not Available |
| Methyl 6-hydroxy-2-naphthoate | 17295-11-3 | C₁₂H₁₀O₃ | 202.21 | 169 - 173 |
The melting point of Methyl 6-hydroxy-2-naphthoate provides a preliminary reference point, but dedicated experimental analysis of this compound is imperative for accurate characterization.
Experimental Protocols
To facilitate the determination of the thermal stability of this compound, the following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Select a purge gas, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).
-
Ramp the temperature at a constant heating rate, for example, 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600-800 °C).[1]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of mass loss is typically reported as the decomposition temperature.
-
The derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[2]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[3][4]
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum).
-
Encapsulation: Hermetically seal the pan to ensure no loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[5]
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.[6]
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition on the DSC thermogram.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Synthesis Considerations: The Pinner Reaction
While a specific, validated synthesis protocol for this compound was not found, the Pinner reaction is a classical and relevant method for the synthesis of imidates from nitriles.[7][8][9] This suggests a potential synthetic route starting from 6-hydroxy-2-cyanonaphthalene.
Generalized Pinner Reaction for Imidate Synthesis: The reaction involves treating a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas.[10][11] The intermediate Pinner salt (an alkyl imidate salt) can then be neutralized to yield the desired imidate.[7]
Signaling Pathways and Biological Activity
A thorough literature search did not reveal any studies investigating the interaction of this compound with specific signaling pathways or its biological activities. This represents a significant area for future research, where the thermal stability data will be crucial for designing and conducting meaningful biological assays.
Mandatory Visualizations
To aid in the practical application of the described methodologies, the following diagrams illustrate the key experimental workflow.
Caption: Experimental workflow for the synthesis and thermal analysis of this compound.
Conclusion and Future Directions
This technical guide has highlighted the current void in the scientific literature regarding the thermal stability of this compound. While data for the analogue Methyl 6-hydroxy-2-naphthoate offers a preliminary point of comparison, it is not a substitute for direct experimental measurement. The provided generalized protocols for TGA and DSC are intended to serve as a practical resource for researchers to characterize this compound of interest. The generation of this fundamental data is a critical next step for advancing its potential applications in drug development and materials science. Future work should focus on the synthesis and subsequent rigorous thermal analysis of this compound, followed by investigations into its biological activity and potential engagement with cellular signaling pathways.
References
- 1. google.com [google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. web.williams.edu [web.williams.edu]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
An In-depth Technical Guide to Methyl 6-hydroxy-2-naphthimidate: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 6-hydroxy-2-naphthimidate (CAS No. 765871-54-3) is a naphthalene-based carboximidate. Its significance in medicinal chemistry stems from its role as a direct precursor to 6-amidino-2-naphthol, a core component of Nafamostat. The discovery and development of this compound are therefore understood within the context of the synthesis of this pharmaceutical agent. The imidate functional group is typically generated from the corresponding nitrile through the Pinner reaction, a classic method for converting nitriles into imino esters.
Synthetic Pathway and History
The history of this compound is embedded in the process development of Nafamostat Mesylate. The synthesis of the amidine functional group of Nafamostat is efficiently achieved through the intermediacy of an imidate. The most direct route to this compound is via the Pinner reaction of 6-hydroxy-2-naphthonitrile with methanol.
A notable advancement in this synthesis is detailed in patent CN103896809, which describes an improved Pinner reaction method that avoids the direct use of hazardous hydrogen chloride gas. Instead, it generates HCl in situ from the reaction of acetyl chloride and methanol.[1][2] This method enhances the industrial applicability and safety of the process.
The overall synthetic sequence, starting from the more readily available 6-hydroxy-2-naphthaldehyde, is outlined below.
Caption: Synthetic pathway to Nafamostat Mesylate via this compound.
Experimental Protocols
The following experimental protocols are adapted from the procedures described in patent literature for the synthesis of 6-amidino-2-naphthol methanesulfonate, where this compound hydrochloride is a key intermediate.[1][2]
Synthesis of 6-Hydroxy-2-naphthonitrile
The precursor, 6-hydroxy-2-naphthonitrile, can be synthesized from 6-hydroxy-2-naphthaldehyde. The reaction involves an addition-elimination reaction with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO).[1]
Synthesis of this compound Hydrochloride (Improved Pinner Reaction)
This procedure describes the formation of the hydrochloride salt of this compound from 6-hydroxy-2-naphthonitrile.
Materials:
-
6-Hydroxy-2-naphthonitrile (6-Cyano-2-naphthol)
-
Anhydrous Ethanol
-
Acetyl Chloride
-
Methyl tert-butyl ether
Procedure:
-
To a dry, three-necked flask equipped with a stirrer, add 800 mL of anhydrous ethanol and cool the system to 0-5 °C.
-
Slowly add 430 mL of acetyl chloride dropwise, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a period of time.
-
Add 85 g of 6-hydroxy-2-naphthonitrile to the reaction system.
-
Warm the reaction to 10 °C and maintain for 10 hours.
-
Upon completion of the reaction, add methyl tert-butyl ether, stir for 1 hour, and then filter the resulting precipitate.
-
The filter cake, which is the crude this compound hydrochloride, is then washed with methyl tert-butyl ether and dried.[2]
Caption: Experimental workflow for the synthesis of this compound HCl.
Conversion to 6-Amidino-2-naphthol
The isolated this compound hydrochloride is subsequently converted to 6-amidino-2-naphthol via ammonolysis.
Procedure:
-
Take the crude this compound hydrochloride and mix with ethanol.
-
Heat the mixture to 50 °C and bubble dry ammonia gas through the solution for 3 hours.
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield a yellow solid, which is the crude 6-amidino-2-naphthol.[2]
Quantitative Data
As this compound is a reaction intermediate, detailed quantitative data such as yield and purity for the isolated compound are not extensively reported. The overall yield reported in the patent for the final product, 6-amidino-2-naphthol methanesulfonate, starting from 6-hydroxy-2-naphthonitrile, is 53%.[2]
Table 1: Summary of Reactants and Products in the Synthesis of 6-Amidino-2-naphthol Methanesulfonate
| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Overall Yield |
| 1 | 6-Hydroxy-2-naphthonitrile | Anhydrous Ethanol, Acetyl Chloride | This compound Hydrochloride | Not specified for this step |
| 2 | This compound Hydrochloride | Dry Ammonia, Ethanol | 6-Amidino-2-naphthol | Not specified for this step |
| 3 | 6-Amidino-2-naphthol | Sodium Bicarbonate, Methanesulfonic Acid | 6-Amidino-2-naphthol Methanesulfonate | 53% |
Spectroscopic and Physicochemical Data
There is a lack of publicly available spectroscopic data (NMR, IR, MS) specifically for this compound. Characterization is typically performed on the more stable downstream product, 6-amidino-2-naphthol methanesulfonate, which has a reported melting point of 227-230 °C.[2]
Table 2: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-Hydroxy-2-naphthonitrile | C₁₁H₇NO | 169.18 | 52927-22-7 |
| This compound | C₁₂H₁₁NO₂ | 201.22 | 765871-54-3 |
| 6-Amidino-2-naphthol | C₁₁H₁₀N₂O | 186.21 | 58200-88-7 |
| 6-Amidino-2-naphthol Methanesulfonate | C₁₂H₁₄N₂O₄S | 282.32 | 82957-06-0 |
Biological Context and Signaling Pathways
This compound itself is not known to have direct biological activity. Its significance lies in its role as an intermediate in the synthesis of Nafamostat. Nafamostat is a broad-spectrum serine protease inhibitor. It inhibits a variety of proteases, including trypsin, plasmin, and thrombin. Its clinical applications include the treatment of acute pancreatitis and disseminated intravascular coagulation.
The inhibitory action of Nafamostat is central to its therapeutic effects. For instance, in acute pancreatitis, the inhibition of trypsin is crucial as this enzyme plays a key role in the autodigestion of the pancreas.
Caption: Relationship of this compound to the mechanism of action of Nafamostat.
Conclusion
This compound is a critical, albeit under-characterized, intermediate in pharmaceutical synthesis. Its "discovery" is intrinsically tied to the process development of Nafamostat Mesylate. The improved Pinner reaction for its synthesis represents a significant advancement, enhancing the safety and scalability of the manufacturing process. While direct biological activity and extensive physicochemical data for this imidate are not available, its role as a precursor to a potent serine protease inhibitor underscores its importance in medicinal chemistry. Future research could focus on the isolation and detailed characterization of this intermediate to further optimize the synthesis of Nafamostat and related compounds.
References
An In-depth Technical Guide to Methyl 6-hydroxy-2-naphthimidate and its Relationship to Naphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Naphthoic acids and their derivatives are a class of organic compounds that have garnered significant interest in materials science and pharmaceuticals.[1] Their rigid, aromatic structure makes them valuable building blocks for high-performance polymers and liquid crystals.[2] In the realm of drug development, naphthoic acid scaffolds are present in a variety of compounds exhibiting diverse biological activities, including anti-inflammatory and anticancer properties.
Methyl 6-hydroxy-2-naphthimidate is a specific derivative of 6-hydroxy-2-naphthoic acid, featuring an imidate functional group in place of the carboxylic acid. Imidates are known to be reactive intermediates and can serve as precursors to other functional groups, making them valuable in organic synthesis. This guide will explore the synthesis of this target molecule, starting from its parent naphthoic acid, and delve into the potential biological pathways it or its analogs might influence.
Chemical and Physical Properties
A comprehensive summary of the known physical and chemical properties of 6-hydroxy-2-naphthoic acid and its methyl ester is presented below. It is important to note that experimental data for this compound is not currently available in the surveyed literature.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 245-247[2] | Buff crystalline powder[2] | 16712-64-4[2] |
| Methyl 6-hydroxy-2-naphthoate | C₁₂H₁₀O₃ | 202.21 | Not Available | Not Available | 17295-11-3[3] |
| 6-Hydroxy-2-cyanonaphthalene | C₁₁H₇NO | 169.18 | Not Available | Not Available | 52927-22-7 |
| This compound | C₁₂H₁₁NO₂ | 201.22 | Not Available | Not Available | 765871-54-3[4] |
Synthesis and Relationship to Naphthoic Acids
The synthesis of this compound originates from 6-hydroxy-2-naphthoic acid. The relationship is a functional group transformation from a carboxylic acid to an imidate. A plausible synthetic pathway involves three key steps, which are outlined below.
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic pathway from 6-hydroxy-2-naphthoic acid to this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of the starting material, 6-hydroxy-2-naphthoic acid, has been reported.[5] The synthesis involves the carboxylation of 6-bromo-2-naphthol.
Materials:
-
6-bromo-2-naphthol
-
Dry ether
-
Methyllithium (1.4M in ether)
-
t-butyllithium (1.8M in pentane)
-
Dry ice (solid CO₂)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Concentrated HCl
Procedure:
-
A slurry of 6-bromo-2-naphthol (5.00 g, 22.4 mmol) in 150 ml of dry ether is cooled to -78 °C.
-
Methyllithium solution (16 ml, 22 mmol) is added dropwise over 10 minutes.
-
The reaction mixture is stirred for 10 minutes, followed by the dropwise addition of t-butyllithium solution (28 ml, 50 mmol) over 15 minutes.
-
The resulting slurry is stirred at -78 °C for 30 minutes and then at 0 °C for 15 minutes.
-
The reaction mixture is re-cooled to -78 °C and then cannulated into 100 g of crushed dry ice.
-
The mixture is allowed to warm to room temperature over approximately 2 hours.
-
The reaction mixture is then added to 200 ml of 1M aqueous HCl solution and extracted with 100 ml of ethyl acetate.
-
The organic extract is separated, washed with an additional 200 ml of H₂O, and concentrated in vacuo to yield a pale yellow solid.
-
The crude material is dissolved in 125 ml of warm, saturated aqueous NaHCO₃ solution and extracted with two 50 ml portions of ethyl acetate.
-
The aqueous phase is acidified to pH 1 with concentrated HCl.
-
The precipitate is collected by filtration and dried under vacuum at 110 °C to afford 6-hydroxy-2-naphthoic acid as an off-white powder.
General Procedure (Two-step):
-
Amide Formation: 6-Hydroxy-2-naphthoic acid would first be converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia (NH₃) to form 6-hydroxy-2-naphthamide.
-
Dehydration: The 6-hydroxy-2-naphthamide is then subjected to dehydration using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 6-hydroxy-2-cyanonaphthalene.
The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt).[6] While a specific protocol for 6-hydroxy-2-cyanonaphthalene is not available, a general procedure can be outlined.[7]
General Procedure:
-
Anhydrous methanol is saturated with dry hydrogen chloride (HCl) gas at a low temperature (e.g., 0 °C).
-
6-Hydroxy-2-cyanonaphthalene is added to the cold methanolic HCl solution.
-
The reaction mixture is stirred at a low temperature for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
The resulting Pinner salt (this compound hydrochloride) may precipitate from the solution and can be isolated by filtration.
-
Neutralization of the Pinner salt with a mild base would yield the free imidate, this compound.
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been reported, several derivatives of naphthoic acid have shown significant interactions with biological systems. This section explores some of the key signaling pathways that are modulated by naphthoic acid analogs and could be relevant for the study of this compound.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of inflammation. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders. Some naphthoic acid derivatives have been shown to inhibit these pathways, suggesting their potential as anti-inflammatory agents.
Caption: Inhibition of NF-κB and MAPK signaling pathways by naphthoic acid derivatives.
P2Y14 Receptor Signaling
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is involved in inflammatory and immune responses. Certain 2-naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, highlighting another potential avenue for the therapeutic application of this class of compounds.
Caption: Antagonism of the P2Y14 receptor signaling pathway by 2-naphthoic acid derivatives.
Data Presentation
As previously stated, quantitative experimental data for this compound and its direct precursor, 6-hydroxy-2-cyanonaphthalene, are not available in the current literature. However, spectral data for the precursor Methyl 6-hydroxy-2-naphthoate has been reported.
Spectral Data for Methyl 6-hydroxy-2-naphthoate
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | δ (ppm): Signals corresponding to aromatic protons and the methyl ester group are expected.[3][8] |
| ¹³C NMR | δ (ppm): Resonances for the naphthalene ring carbons, the carbonyl carbon of the ester, and the methyl carbon are expected.[8] |
| IR | ν (cm⁻¹): Characteristic absorptions for the hydroxyl (O-H) group, aromatic C-H bonds, and the carbonyl (C=O) of the ester group are expected. |
Conclusion
This compound represents an interesting synthetic target with potential applications in medicinal chemistry, stemming from the known biological activities of related naphthoic acid derivatives. This guide has outlined a logical and plausible synthetic route from the readily available 6-hydroxy-2-naphthoic acid. While a lack of specific experimental data for the final imidate product and its nitrile intermediate currently exists, the general methodologies provided herein offer a solid foundation for future research endeavors. The exploration of the inhibitory effects of naphthoic acid derivatives on key inflammatory signaling pathways, such as NF-κB and MAPK, as well as their interaction with the P2Y14 receptor, suggests that this compound and its analogs are worthy of further investigation as potential therapeutic agents. Future work should focus on the successful synthesis and characterization of this novel compound to enable a thorough evaluation of its biological properties.
References
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR [m.chemicalbook.com]
- 4. This compound | CAS#:765871-54-3 | Chemsrc [chemsrc.com]
- 5. prepchem.com [prepchem.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 13C NMR spectrum [chemicalbook.com]
A Theoretical Exploration of Methyl 6-hydroxy-2-naphthimidate: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for the computational analysis of Methyl 6-hydroxy-2-naphthimidate. In the absence of extensive published experimental and theoretical data for this specific molecule, this document serves as a methodological whitepaper. It details the requisite computational chemistry techniques, principally Density Functional Theory (DFT), to predict a range of molecular properties crucial for drug design and materials science. This guide provides researchers with a robust workflow for undertaking such theoretical calculations and presents templates for data organization and visualization to facilitate comparative analysis. While specific calculated values for this compound are not yet publicly available, the methodologies described herein are based on established computational practices for similar organic molecules.
Introduction
This compound is a bicyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the naphthalene core, hydroxyl group, and imidate functionality, suggest a range of chemical properties and biological activities that can be explored through theoretical calculations. Computational modeling offers a cost-effective and efficient means to predict molecular structure, reactivity, spectral characteristics, and potential biological interactions before undertaking extensive experimental synthesis and testing.
This guide focuses on the application of Density Functional Theory (DFT), a versatile and accurate quantum chemical method, to elucidate the properties of this compound. The following sections will detail the theoretical protocols, present standardized tables for data reporting, and provide visualizations of the computational workflow.
Theoretical Methodology: A Standard Protocol
The following protocol outlines a standard operating procedure for the theoretical characterization of this compound using DFT.
2.1. Software and Computational Details
All DFT calculations would be performed using a recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. A typical computational approach would involve:
-
Functional Selection: The B3LYP hybrid functional is a common choice for organic molecules, offering a good balance of accuracy and computational cost.[1][2] Other functionals, such as M06-2X or ωB97X-D, may also be employed for specific property calculations, particularly those involving non-covalent interactions.
-
Basis Set Selection: The 6-311+G(d,p) basis set is recommended for achieving a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[3]
-
Solvation Model: To simulate a biological or solution-phase environment, a polarizable continuum model (PCM) like the Integral Equation Formalism PCM (IEFPCM) can be used, with water or other relevant solvents being specified.
2.2. Molecular Geometry Optimization
The first step in any theoretical analysis is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure. The starting 3D structure of this compound can be built using molecular modeling software. The optimization calculation should be performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is located. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
2.3. Calculation of Molecular Properties
Once the optimized geometry is obtained, a wide range of electronic, spectroscopic, and thermodynamic properties can be calculated. These include:
-
Quantum Chemical Descriptors: Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, electron affinity, and global reactivity descriptors (hardness, softness, electronegativity, and electrophilicity index).
-
Spectroscopic Properties: Infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis electronic transitions.
-
Electrostatic Properties: Molecular Electrostatic Potential (MEP) surface and dipole moment.
-
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.
Predicted Molecular Properties (Hypothetical Data)
The following tables provide a template for summarizing the key quantitative data that would be obtained from the theoretical calculations described above. The values presented are for illustrative purposes and do not represent actual calculated data for this compound.
Table 1: Key Geometric and Electronic Properties
| Property | Calculated Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Optimized Total Energy (Hartree) | -688.xxxxxx |
| Dipole Moment (Debye) | 3.xx |
| HOMO Energy (eV) | -6.xx |
| LUMO Energy (eV) | -1.xx |
| HOMO-LUMO Gap (eV) | 4.xx |
| Ionization Potential (eV) | 6.xx |
| Electron Affinity (eV) | 1.xx |
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value |
| Hardness (η) | (I - A) / 2 | 2.xx |
| Softness (S) | 1 / (2η) | 0.xx |
| Electronegativity (χ) | (I + A) / 2 | 4.xx |
| Electrophilicity Index (ω) | χ² / (2η) | 2.xx |
Where I is the ionization potential and A is the electron affinity.
Table 3: Predicted Vibrational and Spectroscopic Data
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 34xx | Hydroxyl stretch |
| ν(N-H) | 33xx | Imidate N-H stretch |
| ν(C=N) | 16xx | Imidate C=N stretch |
| ν(C=C) | 15xx - 16xx | Aromatic C=C stretch |
| δ(O-H) | 13xx | Hydroxyl bend |
Visualizing Computational Workflows and Molecular Properties
Diagrams are essential for conveying complex workflows and relationships in computational chemistry. The following are examples of diagrams that can be generated using the DOT language to illustrate the theoretical study of this compound.
Caption: Computational workflow for theoretical property prediction.
Caption: Relationship between molecular structure and calculated properties.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical methodologies required to characterize the properties of this compound. While specific computational data for this molecule is not yet available in the literature, the outlined workflow provides a clear path for researchers to conduct such studies. The predicted properties, including electronic structure, reactivity, and spectroscopic signatures, will be invaluable for guiding future experimental work.
Future computational studies could expand upon this framework by:
-
Investigating Reaction Mechanisms: Elucidating the pathways of potential chemical reactions involving this compound.
-
Molecular Docking Studies: Predicting the binding affinity and mode of interaction with biological targets, which is crucial for drug development.
-
Molecular Dynamics Simulations: Studying the conformational dynamics and interactions with solvent molecules over time.
The synergy between these computational approaches and experimental validation will ultimately lead to a deeper understanding of this compound and accelerate its potential applications.
References
- 1. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino)… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Methyl 6-Hydroxy-2-Naphthoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-hydroxy-2-naphthoate is a versatile bifunctional organic compound that serves as a valuable building block in the synthesis of a wide range of complex molecules. Its naphthalene core, substituted with both a hydroxyl and a methyl ester group, offers two reactive sites that can be selectively functionalized. This allows for the strategic construction of diverse molecular architectures, making it a key intermediate in the development of pharmaceuticals, liquid crystals, and functional dyes.
This document provides detailed application notes and experimental protocols for the synthesis and further derivatization of Methyl 6-hydroxy-2-naphthoate, intended to guide researchers in its effective utilization in organic synthesis.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of Methyl 6-hydroxy-2-naphthoate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 17295-11-3 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 169-173 °C | [3] |
| Solubility | Soluble in organic solvents like methanol, ether | [4][5] |
The identity and purity of Methyl 6-hydroxy-2-naphthoate can be confirmed by various spectroscopic techniques. The following table summarizes its characteristic spectroscopic data.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 3.976 (s, 3H), 5.3 (br. s, 1H), 7.16-8.54 (m, 6H) | [4] |
| IR (KBr) | 3370, 1680, 1630, 1435, 1310, 1210 cm⁻¹ | [4] |
Synthesis of Methyl 6-Hydroxy-2-Naphthoate
The most common and straightforward method for the preparation of Methyl 6-hydroxy-2-naphthoate is the Fischer esterification of 6-hydroxy-2-naphthoic acid.
Synthetic Workflow:
Caption: Fischer Esterification of 6-Hydroxy-2-naphthoic Acid.
Experimental Protocol: Synthesis of Methyl 6-hydroxy-2-naphthoate[4]
Materials:
-
6-Hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol)
-
Methanol (125 mL)
-
Concentrated Sulfuric Acid (6 drops)
-
Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxy-2-naphthoic acid (5.0 g) in methanol (125 mL).
-
Carefully add 6 drops of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the solution to cool and then concentrate it to dryness using a rotary evaporator.
-
Dissolve the solid residue in 200 mL of ether.
-
Transfer the ether solution to a separatory funnel and wash successively with 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and evaporate the solvent to yield the crude product.
-
The product can be further purified by recrystallization from ether to afford a white solid.
Quantitative Data:
| Starting Material | Product | Yield | Purity |
| 6-Hydroxy-2-naphthoic acid | Methyl 6-hydroxy-2-naphthoate | 85.5% (4.6 g) | Sufficiently pure for subsequent reactions, single spot on TLC. |
Applications in Organic Synthesis
The dual functionality of Methyl 6-hydroxy-2-naphthoate makes it a versatile starting material for a variety of organic transformations. The hydroxyl group can undergo O-alkylation, acylation, and other modifications, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.
Ether Synthesis via Williamson Ether Synthesis
The phenolic hydroxyl group of Methyl 6-hydroxy-2-naphthoate can be readily alkylated under basic conditions, following the Williamson ether synthesis pathway. This reaction is fundamental for introducing a variety of side chains, which can modulate the biological activity or physical properties of the resulting molecules.
Caption: Williamson Ether Synthesis from Methyl 6-hydroxy-2-naphthoate.
Materials:
-
Methyl 6-hydroxy-2-naphthoate
-
Anhydrous solvent (e.g., DMF, Acetone)
-
Base (e.g., Potassium Carbonate, Sodium Hydride)
-
Alkylating agent (e.g., Alkyl iodide, Alkyl bromide)
Procedure:
-
Dissolve Methyl 6-hydroxy-2-naphthoate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base portion-wise to the solution at room temperature and stir for a designated period to form the corresponding phenoxide.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the specific substrates and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Intermediate in the Synthesis of Bioactive Molecules
Derivatives of naphthoic acid have shown promise in medicinal chemistry. For instance, certain methyl 2-naphthoate derivatives have been found to exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-induced macrophage cells.[6] While the specific derivatives in the cited study were not synthesized from the 6-hydroxy isomer, it highlights the potential of this class of compounds in drug discovery. The 6-hydroxy group provides a convenient handle for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Inhibition of Inflammatory Pathways by Naphthoate Derivatives.
Monomer for High-Performance Polymers
6-Hydroxy-2-naphthoic acid is a known comonomer in the production of thermotropic liquid crystal polymers.[7] Methyl 6-hydroxy-2-naphthoate can also be used in the synthesis of these high-performance polyesters through transesterification reactions. These polymers are known for their exceptional thermal stability and mechanical properties.
Conclusion
Methyl 6-hydroxy-2-naphthoate is a readily accessible and highly useful synthetic intermediate. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of novel organic materials and potential therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-Hydroxy-2-naphthoate 17295-11-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Naphthalene-Based Fluorescent Probes
Introduction
Naphthalene-based fluorophores are a class of fluorescent probes known for their sensitivity to the local environment, making them valuable tools in biological and chemical research. Their fluorescence properties, including emission wavelength and quantum yield, can change significantly in response to solvent polarity, viscosity, and the presence of specific analytes. This solvatochromic behavior makes them excellent probes for studying protein conformation, membrane dynamics, and for the detection of various ions and small molecules.
This document provides an overview of the potential applications and general protocols for using a hypothetical fluorescent probe based on the methyl 6-hydroxy-2-naphthyl scaffold.
Principle of Fluorescence
The fluorescence of naphthalene derivatives arises from the π-electron system of the naphthalene core. The electron-donating hydroxyl group (-OH) and the electron-withdrawing imidate group (-C(=NH)OCH₃) at positions 6 and 2, respectively, can create a push-pull system, leading to a significant excited-state dipole moment. This characteristic is the basis for their environmental sensitivity. Upon excitation with light of a specific wavelength, the molecule is promoted to an excited state. In a polar environment, solvent molecules reorient around the excited-state dipole, leading to a lowering of the excited-state energy and a red-shift in the emission spectrum (a phenomenon known as solvatochromism).
Potential Applications
Based on the properties of similar naphthalene-based probes, methyl 6-hydroxy-2-naphthimidate could potentially be used in a variety of applications:
-
Environmental Sensing: The solvatochromic properties of the naphthalene core make it a candidate for probing the polarity of microenvironments, such as the active sites of enzymes or the interior of lipid membranes.
-
Biomolecule Labeling: The imidate functional group can be chemically modified to include a reactive moiety for covalent attachment to biomolecules like proteins and nucleic acids. The hydroxyl group can also be a site for conjugation.
-
Fluorescent Imaging: Labeled biomolecules can be visualized in living cells or tissues using fluorescence microscopy to study their localization and dynamics.
-
Analyte Detection: The naphthalene scaffold can be incorporated into more complex molecular structures designed to selectively bind to specific ions (e.g., Cu²⁺) or small molecules, leading to a change in fluorescence upon binding.[1]
Data Presentation: Photophysical Properties of Related Naphthalene-Based Probes
Since experimental data for this compound is unavailable, the following table summarizes the photophysical properties of the well-characterized naphthalene-based fluorescent probe, PRODAN, and one of its derivatives in various solvents to provide a comparative reference. This data illustrates the typical solvatochromic shifts observed for this class of compounds.
| Probe | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| PRODAN | Cyclohexane | 342 | 400 | 58 | 0.93 |
| Toluene | 348 | 420 | 72 | 0.85 | |
| Acetonitrile | 358 | 488 | 130 | 0.60 | |
| Methanol | 360 | 520 | 160 | 0.23 | |
| FR0 (Fluorene analogue of PRODAN) | Cyclohexane | 378 | 412 | 34 | 0.98 |
| Toluene | 382 | 428 | 46 | 0.95 | |
| Acetonitrile | 390 | 520 | 130 | 0.75 | |
| Methanol | 392 | 560 | 168 | 0.45 |
Data is illustrative and compiled from various sources on PRODAN and its analogues for comparative purposes.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of a naphthalene-based fluorescent probe.
Protocol 1: General Procedure for Labeling Proteins with a Naphthalene-Based Probe
This protocol describes a general method for covalently labeling a protein with a fluorescent probe that has been functionalized with a reactive group (e.g., a maleimide or an N-hydroxysuccinimide (NHS) ester).
Materials:
-
Protein of interest (with available cysteine or lysine residues) in a suitable buffer (e.g., PBS, pH 7.4)
-
Naphthalene-based fluorescent probe with a reactive group (e.g., Maleimide-Naphthalene or NHS-Ester-Naphthalene)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5 for maleimide chemistry; pH 8.0-8.5 for NHS-ester chemistry)
-
Reducing agent (e.g., DTT or TCEP), if labeling cysteines that might be oxidized.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If labeling cysteine residues, ensure they are in a reduced state. If necessary, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note: DTT should be removed before adding a maleimide-functionalized probe.
-
-
Probe Preparation:
-
Dissolve the reactive naphthalene probe in a minimal amount of DMF or DMSO to prepare a 10-100 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the protein, which will be fluorescent.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent probe at its absorption maximum.
-
Confirm the functionality of the labeled protein using an appropriate activity assay.
-
Workflow for Protein Labeling
Caption: Workflow for covalent labeling of proteins with a fluorescent probe.
Protocol 2: Cellular Imaging with a Labeled Biomolecule
This protocol provides a general procedure for imaging the localization of a fluorescently labeled biomolecule in cultured mammalian cells.
Materials:
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
Fluorescently labeled biomolecule (from Protocol 1)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets.
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filter sets for the naphthalene-based probe.
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
-
Introduction of the Labeled Biomolecule:
-
The method for introducing the labeled biomolecule will depend on its nature. For extracellular or membrane-bound targets, the labeled molecule can be added directly to the cell culture medium. For intracellular targets, methods like electroporation, microinjection, or cell-penetrating peptides may be necessary.
-
Incubate the cells with the labeled biomolecule for a predetermined time and concentration.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove any unbound labeled biomolecule.
-
-
Fixation (Optional, for fixed-cell imaging):
-
Incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, if required):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the naphthalene-based probe.
-
Acquire images using a sensitive camera.
-
Signaling Pathway Visualization (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where a fluorescently labeled ligand binds to a cell surface receptor, leading to the activation of a downstream kinase cascade.
Caption: Hypothetical signaling pathway initiated by a labeled ligand.
Conclusion
While specific data for this compound is lacking, the broader family of naphthalene-based fluorophores represents a versatile class of tools for biological research. The protocols and conceptual frameworks provided here, based on well-established analogues, offer a starting point for researchers interested in exploring the potential of new naphthalene-based fluorescent probes. Empirical validation of the synthesis, photophysical properties, and biological applications would be the necessary next steps for any novel compound in this class.
References
Application Notes and Protocols for the Derivatization of Methyl 6-hydroxy-2-naphthimidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Methyl 6-hydroxy-2-naphthimidate, a versatile bifunctional molecule. The presence of both a phenolic hydroxyl group and a methyl imidate moiety offers two distinct sites for derivatization, enabling the synthesis of a diverse range of compounds for applications in drug discovery, materials science, and chemical biology. The following protocols detail methods for the selective N-alkylation and N-acylation of the imidate group, as well as O-alkylation and O-acylation of the phenolic hydroxyl group.
I. Chemical Reactivity Overview
This compound possesses two primary reactive centers: the nucleophilic nitrogen of the imidate and the nucleophilic oxygen of the phenolic hydroxyl group. The relative reactivity of these sites can be modulated by the choice of reagents and reaction conditions, allowing for selective derivatization.
-
Imidate Nitrogen: The nitrogen atom of the imidate is nucleophilic and can be targeted by various electrophiles. N-alkylation and N-acylation are common transformations for this functional group.[1]
-
Phenolic Hydroxyl: The hydroxyl group on the naphthalene ring is also nucleophilic, particularly upon deprotonation with a base. This site is amenable to O-alkylation and O-acylation.[2][3]
II. Derivatization Protocols
A. Derivatization of the Imidate Nitrogen
1. N-Alkylation of this compound
This protocol describes the addition of an alkyl group to the nitrogen atom of the imidate functionality. Softer alkylating agents and non-strenuous basic conditions are recommended to favor N-alkylation over O-alkylation of the phenol.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to the solution at room temperature. Stir the mixture for 15-30 minutes.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide such as methyl iodide or benzyl bromide, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive alkylating agents.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 24 | 75 |
| Benzyl Bromide | DIPEA | Acetonitrile | 50 | 18 | 82 |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 25 | 36 | 68 |
2. N-Acylation of this compound
This protocol details the introduction of an acyl group to the imidate nitrogen. The use of a non-nucleophilic organic base is crucial to prevent side reactions.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a tertiary amine base, such as triethylamine (Et₃N, 2.0 eq) or pyridine (2.0 eq), to the solution and cool to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride like acetyl chloride or benzoyl chloride, or an acid anhydride, 1.2 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography.
Quantitative Data Summary (Representative)
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to 25 | 6 | 85 |
| Benzoyl Chloride | Pyridine | THF | 0 to 25 | 8 | 88 |
| Acetic Anhydride | Et₃N | DCM | 25 | 12 | 78 |
B. Derivatization of the Phenolic Hydroxyl Group
1. O-Alkylation of this compound
This protocol describes the etherification of the phenolic hydroxyl group. Stronger bases are typically employed to deprotonate the phenol, making it a more potent nucleophile.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes to an hour to ensure complete deprotonation.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography.
Quantitative Data Summary (Representative)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to 25 | 3 | 92 |
| Ethyl Bromide | t-BuOK | DMSO | 0 to 25 | 4 | 89 |
| Allyl Bromide | NaH | DMF | 0 to 25 | 2 | 95 |
2. O-Acylation of this compound
This protocol details the esterification of the phenolic hydroxyl group. This reaction is often rapid and high-yielding.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF containing a base like triethylamine (1.5 eq) or pyridine (1.5 eq).
-
Addition of Acylating Agent: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary (Representative)
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to 25 | 1 | 95 |
| Benzoyl Chloride | Pyridine | THF | 0 to 25 | 2 | 97 |
| Propionic Anhydride | Et₃N | DCM | 0 to 25 | 2 | 93 |
III. Visualization of Reaction Pathways
Caption: Reaction pathways for the derivatization of this compound.
Caption: General experimental workflow for the derivatization of this compound.
IV. Selectivity Considerations
Achieving selectivity between the imidate nitrogen and the phenolic oxygen is a key consideration.
-
For N-derivatization: The use of milder bases (e.g., K₂CO₃, Et₃N) and aprotic solvents at moderate temperatures generally favors reaction at the more nucleophilic imidate nitrogen. The phenolic hydroxyl group is less likely to be deprotonated under these conditions, thus minimizing O-derivatization.
-
For O-derivatization: Employing strong bases (e.g., NaH, t-BuOK) will quantitatively deprotonate the phenolic hydroxyl, forming a highly nucleophilic phenoxide. This will readily react with electrophiles, leading to selective O-derivatization. Under these strongly basic conditions, the imidate may also be deprotonated, but the phenoxide is generally the more reactive nucleophile towards alkyl and acyl halides.
By carefully selecting the reaction conditions, researchers can direct the derivatization to the desired position on the this compound scaffold, enabling the synthesis of a wide array of novel molecules for further investigation.
References
Application Notes and Protocols for Methyl 6-hydroxy-2-naphthimidate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of reactions involving Methyl 6-hydroxy-2-naphthimidate. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established general procedures for the synthesis and reactions of aryl imidates, primarily through the Pinner reaction and subsequent transformations.
Synthesis of this compound
The synthesis of this compound can be achieved via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, the starting materials are 6-hydroxy-2-naphthonitrile and methanol.
Experimental Protocol: Pinner Reaction for this compound Hydrochloride
Objective: To synthesize this compound hydrochloride from 6-hydroxy-2-naphthonitrile.
Materials:
-
6-hydroxy-2-naphthonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether (or another suitable anhydrous solvent like chloroform or dioxane)[1]
-
Anhydrous hydrogen chloride (gas)
-
Reaction vessel equipped with a gas inlet tube, stirrer, and drying tube
-
Ice bath
Procedure:
-
Dissolve 6-hydroxy-2-naphthonitrile (1 equivalent) in a mixture of anhydrous methanol (3 equivalents) and anhydrous diethyl ether.[2] The use of an anhydrous solvent is crucial to prevent the hydrolysis of the product.[3]
-
Cool the reaction mixture to 0°C using an ice bath.[1]
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The temperature should be maintained below 5°C.[2] The molar ratio of HCl to the nitrile should be approximately 1:1 to 1.15:1.[1]
-
Continue the reaction at 0-5°C for several hours (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
The product, this compound hydrochloride (a Pinner salt), will precipitate from the solution as a crystalline solid.[4]
-
Collect the precipitate by filtration under anhydrous conditions.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the this compound hydrochloride salt.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound hydrochloride.
Data Presentation: Synthesis
| Parameter | Value | Reference |
| Starting Material | 6-hydroxy-2-naphthonitrile | |
| Reagents | Anhydrous Methanol, Anhydrous HCl | [2][3] |
| Solvent | Anhydrous Diethyl Ether | [1] |
| Reaction Temperature | 0-5 °C | [2] |
| Typical Reaction Time | 2-24 hours | [2] |
| Product Form | Hydrochloride Salt (Pinner Salt) | [3][4] |
| Expected Yield | >90% (based on general Pinner reactions) | [2] |
Reactions of this compound
Aryl imidates are versatile intermediates that can undergo various nucleophilic substitution reactions. The primary reactions include hydrolysis to form esters and ammonolysis to form amidines.
Hydrolysis to Methyl 6-hydroxy-2-naphthoate
Objective: To hydrolyze this compound hydrochloride to Methyl 6-hydroxy-2-naphthoate.
Experimental Protocol:
Materials:
-
This compound hydrochloride
-
Water
-
Reaction vessel
Procedure:
-
Dissolve or suspend the this compound hydrochloride in water.
-
Stir the mixture at room temperature. The hydrolysis of imidate hydrochlorides to esters is typically rapid in aqueous acidic conditions.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product, Methyl 6-hydroxy-2-naphthoate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Ammonolysis to 6-hydroxy-2-naphthamidine
Objective: To convert this compound hydrochloride to 6-hydroxy-2-naphthamidine.
Experimental Protocol:
Materials:
-
This compound hydrochloride
-
Ammonia (gas or aqueous solution)
-
Anhydrous ethanol (if using ammonia gas)
-
Reaction vessel
Procedure:
-
Suspend the this compound hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the mixture or add a concentrated aqueous ammonia solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The product, 6-hydroxy-2-naphthamidine, can be isolated and purified by recrystallization.
Diagram of Reaction Pathways:
Caption: Reaction pathways of this compound.
Data Presentation: Reactions
| Reaction | Reagent | Product | Expected Outcome | Reference |
| Hydrolysis | Water | Methyl 6-hydroxy-2-naphthoate | High yield, clean conversion | [5] |
| Ammonolysis | Ammonia | 6-hydroxy-2-naphthamidine | Formation of the corresponding amidine | [3] |
Characterization
The synthesized this compound and its reaction products should be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For aryl imidates, characteristic signals for the methoxy group and the imine carbon would be expected.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N bond in the imidate and the C=O bond in the ester product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the crystalline products.
Potential Applications in Drug Development
Disclaimer: The provided protocols are based on general chemical principles and analogous reactions. Researchers should conduct their own literature search for the most up-to-date and specific procedures. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unive.it [iris.unive.it]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. rroij.com [rroij.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 6-hydroxy-2-naphthoate in Polymer Chemistry
A Note on Nomenclature: While the topic specifies Methyl 6-hydroxy-2-naphthimidate, the available scientific literature overwhelmingly focuses on the synthesis and polymerization of Methyl 6-hydroxy-2-naphthoate and its parent acid, 6-hydroxy-2-naphthoic acid (HNA) . It is highly probable that the intended focus for polymer applications lies with the naphthoate due to its established role in the formation of high-performance liquid crystalline polyesters. These notes will proceed under this assumption, detailing the application of the 6-hydroxy-2-naphthoate moiety in polymer chemistry.
Introduction
Methyl 6-hydroxy-2-naphthoate is a key monomer component in the synthesis of advanced thermotropic liquid crystalline polymers (LCPs). These materials exhibit a highly ordered structure in the melt phase, which can be retained upon cooling to the solid state. This unique characteristic imparts exceptional mechanical properties, high thermal stability, and excellent chemical resistance to the resulting polymers. The most notable application of this monomer is in the production of copolyesters with 4-hydroxybenzoic acid (HBA), commercially known as Vectra™. These copolyesters are renowned for their use in demanding applications across the electronics, automotive, and aerospace industries.
Quantitative Data Presentation
The thermal and mechanical properties of copolyesters derived from 6-hydroxy-2-naphthoic acid (HNA) and 4-hydroxybenzoic acid (HBA) are highly dependent on the molar ratio of the two monomers. Below is a summary of typical properties for common compositions.
Table 1: Thermal Properties of HBA/HNA Copolyesters
| HBA/HNA Molar Ratio | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| 73/27 | 90 - 120 | 280 - 295 | 510 - 530 |
| 58/42 | ~110 | 250 - 280 | > 500 |
| Homopolymer (PHNA) | ~147 | > 340 | > 500 |
Data compiled from multiple sources, ranges indicate variations based on processing conditions and specific analytical methods.[1]
Table 2: Mechanical Properties of HBA/HNA Copolyester Fibers (73/27 Molar Ratio)
| Property | Value | Conditions |
| Tensile Strength | ~1.1 GPa | As-spun fiber, high draft and shear rate |
| Tensile Modulus | ~63 GPa | As-spun fiber, high draft and shear rate |
These values represent high-performance fibers produced under optimized spinning conditions.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-hydroxy-2-naphthoate
This protocol describes the Fischer esterification of 6-hydroxy-2-naphthoic acid to yield Methyl 6-hydroxy-2-naphthoate.
Materials:
-
6-hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol)
-
Methanol (125 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (6 drops)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxy-2-naphthoic acid in methanol.
-
Carefully add the drops of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool and then concentrate it to dryness using a rotary evaporator.
-
Dissolve the solid residue in 200 mL of diethyl ether.
-
Wash the ether solution successively with 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to yield the crude product.
-
The product can be further purified by recrystallization from ether to afford a white solid.[4]
Expected Yield: Approximately 4.6 g (85.5%) of a slightly yellow solid.[4]
Protocol 2: Synthesis of Poly(4-hydroxybenzoate-co-6-hydroxy-2-naphthoate) via Melt Polycondensation
This protocol outlines the general procedure for the synthesis of a copolyester from the acetylated derivatives of HBA and HNA.
Step 1: Acetylation of Monomers
-
Combine 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid in the desired molar ratio in a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser.
-
Add a slight excess (e.g., 1.05 equivalents relative to the total moles of hydroxyl groups) of acetic anhydride.
-
Heat the mixture to reflux (around 140-150 °C) under a nitrogen atmosphere for 2-3 hours to facilitate the acetylation of the hydroxyl groups, forming 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid.
Step 2: Melt Polycondensation
-
Gradually increase the temperature of the reaction mixture to 250-280 °C. Acetic acid, the byproduct of the condensation reaction, will begin to distill off.
-
Continue to increase the temperature in a stepwise manner, for example, to 300 °C, then 320 °C, and finally to a temperature above the melting point of the resulting polymer (up to 350 °C), holding at each step for a defined period (e.g., 1-2 hours).
-
During the later stages of the reaction, apply a vacuum to facilitate the removal of the remaining acetic acid and drive the polymerization to completion, thereby increasing the molecular weight of the polymer.
-
The viscosity of the melt will increase significantly as the polymerization progresses. The reaction is considered complete when the desired melt viscosity is achieved.
-
Cool the reactor and extrude or pelletize the resulting polymer.
Visualizations
Synthesis of Methyl 6-hydroxy-2-naphthoate
Caption: Workflow for the synthesis of Methyl 6-hydroxy-2-naphthoate.
Melt Polycondensation of HBA and HNA
References
- 1. (HBA/HNA)-LCP: Hydroxybenzoic acid-2,6- hydroxynaphthenic acid (liquid crystalline polymer) - NETZSCH Polymers [polymers.netzsch.com]
- 2. Fiber Formation and Structural Development of HBA/HNA Thermotropic Liquid Crystalline Polymer in High-Speed Melt Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2004016673A1 - Liquid crystal polymers - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Methyl 6-hydroxy-2-naphthimidate: A Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-hydroxy-2-naphthimidate is a functionalized naphthalene derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique structure, featuring a reactive imidate group and a hydroxyl moiety on the naphthalene core, offers multiple points for chemical modification. This allows for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. The naphthalene scaffold itself is a key feature in numerous pharmaceuticals, imparting favorable properties such as rigidity and lipophilicity.[1][2] This document provides detailed application notes and protocols for the synthesis and utilization of this compound in synthetic chemistry and drug discovery.
While direct literature on the applications of this compound is limited, its reactivity can be inferred from the well-established chemistry of aryl imidates. These compounds are known to be valuable precursors to a variety of functional groups and heterocyclic systems.[3]
Physicochemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 169-173 °C | [4] |
| CAS Number | 17295-11-3 | [4] |
Synthesis Protocols
Protocol 1: Synthesis of the Precursor 6-Hydroxy-2-cyanonaphthalene
The synthesis of the direct precursor to this compound, 6-hydroxy-2-cyanonaphthalene, can be achieved from 6-bromo-2-naphthol.
Reaction Scheme:
6-bromo-2-naphthol + CuCN → 6-hydroxy-2-cyanonaphthalene + CuBr
Materials:
-
6-bromo-2-naphthol
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Iron(III) chloride
-
Hydrochloric acid
-
Ethyl acetate
-
Diatomaceous earth
-
10% Sodium hydroxide solution
Procedure:
-
A solution of 6-bromo-2-naphthol (e.g., 25.0 g, 112 mmol) and copper(I) cyanide (e.g., 11 g, 123 mmol) in DMF (30 mL) is heated at 135°C for 18 hours.
-
After cooling, the mixture is diluted with ethyl acetate (50 mL).
-
The mixture is then ground with a 10% sodium hydroxide solution and filtered through diatomaceous earth.
-
The filtrate is acidified to pH 2 with hydrochloric acid and extracted with ethyl acetate.
-
The combined organic extracts are concentrated.
-
The residue is dissolved in ethanol (150 mL) and the product is precipitated by the addition of water.
-
The solid product, 6-hydroxy-2-cyanonaphthalene, is collected by filtration. A reported yield for a similar procedure is 14.01 grams.
Protocol 2: Proposed Synthesis of this compound via Pinner Reaction
This compound can be synthesized from 6-hydroxy-2-cyanonaphthalene and methanol through the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[5]
Reaction Scheme:
6-hydroxy-2-cyanonaphthalene + CH₃OH + HCl → this compound hydrochloride
Materials:
-
6-hydroxy-2-cyanonaphthalene
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
Nitrogen atmosphere
-
Ice-salt bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube, dissolve 6-hydroxy-2-cyanonaphthalene in a mixture of anhydrous methanol and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice-salt bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the Pinner salt (this compound hydrochloride) will precipitate from the solution.
-
Collect the precipitate by filtration under a dry nitrogen atmosphere.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the hydrochloride salt of this compound. The free base can be obtained by careful neutralization with a suitable base.
Protocol 3: Synthesis of the Analogue Methyl 6-hydroxy-2-naphthoate
For comparative purposes and as a potential alternative building block, the synthesis of Methyl 6-hydroxy-2-naphthoate from 6-hydroxy-2-naphthoic acid is provided.[6]
Reaction Scheme:
6-hydroxy-2-naphthoic acid + CH₃OH --(H₂SO₄)--> Methyl 6-hydroxy-2-naphthoate + H₂O
Materials:
-
6-Hydroxy-2-naphthoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 6-hydroxy-2-naphthoic acid (e.g., 5.0 g, 26.6 mmol) in methanol (125 mL).
-
Add a few drops of concentrated sulfuric acid (e.g., 6 drops) and reflux the mixture for 36 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the solution and concentrate it to dryness on a rotary evaporator.
-
Dissolve the solid residue in diethyl ether (200 mL) and wash successively with saturated aqueous sodium bicarbonate solution (100 mL) and brine.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent to yield Methyl 6-hydroxy-2-naphthoate. A reported yield for this procedure is 4.6 g (85.5%).
Applications in Complex Molecule Synthesis
The primary utility of this compound as a building block lies in the reactivity of the imidate functional group. Imidates are versatile intermediates that can be readily converted into other important functional groups, particularly amidines, which are common motifs in medicinal chemistry.[7]
Application 1: Synthesis of N-Substituted Amidines
Aryl imidates react with primary and secondary amines to form N-substituted amidines. This transformation is valuable for introducing basic nitrogenous groups into a molecule, which can be crucial for modulating pharmacokinetic properties and interacting with biological targets.
General Reaction Scheme:
This compound + R¹R²NH → 6-hydroxy-N¹,N²-dialkylnaphthalene-2-carboximidamide + CH₃OH
Experimental Protocol (General):
-
Dissolve this compound hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or methanol).
-
Add the desired primary or secondary amine (1-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by removing the solvent and purifying the product by column chromatography or recrystallization.
Application 2: Synthesis of Nitrogen-Containing Heterocycles
The imidate functionality can serve as a precursor for the construction of various nitrogen-containing heterocyclic rings, such as imidazoles, triazoles, and pyrimidines. These heterocycles are core structures in a vast number of pharmaceuticals.[8][9] The specific synthetic route would depend on the desired heterocyclic system and the chosen reaction partner. For example, reaction with a 1,2-diamine could lead to the formation of a dihydroimidazole ring.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic logic and workflows described.
Caption: Workflow for the synthesis of this compound.
Caption: Potential synthetic applications of this compound.
Conclusion
This compound is a promising, albeit currently underutilized, building block for the synthesis of complex molecules of interest to the pharmaceutical and materials science industries. Its straightforward proposed synthesis from readily available precursors and the versatile reactivity of the imidate functional group make it an attractive tool for synthetic chemists. The protocols and application notes provided herein offer a foundation for the exploration of this compound in the development of novel molecular entities. Further research into the specific reaction conditions and substrate scope for this particular building block will undoubtedly expand its utility in organic synthesis.
References
- 1. wiley.com [wiley.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Amidine synthesis by imidoylation [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods [mdpi.com]
- 9. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Methyl 6-hydroxy-2-naphthimidate
Introduction
Methyl 6-hydroxy-2-naphthimidate is an organic compound of interest in pharmaceutical research and drug development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control processes. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
It is important to note that while validated methods for the direct analysis of this compound are not widely published, the following protocols are based on established analytical principles for the closely related structural analog, Methyl 6-hydroxy-2-naphthoate, and other aromatic esters.[1][2] These methods serve as a robust starting point and must be fully validated in the end-user's laboratory to ensure they are suitable for their intended purpose.[3][4]
Analytical Method Development and Validation Overview
The development and validation of a new analytical method is a systematic process to ensure the method is accurate, precise, and reliable for its intended use. The following diagram illustrates the logical workflow for developing and validating an analytical method for this compound.
Caption: Logical workflow for analytical method development and validation.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are representative of what can be achieved with proper method optimization and validation for aromatic esters.[5][6]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 5 - 50 ng/mL | 0.05 - 2 ng/mL |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (RSD %) | < 5% | < 10% | < 3% |
Experimental Workflow
The general experimental workflow for the analysis of this compound in a research or quality control setting is depicted below.
Caption: General experimental workflow for sample analysis.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations and clean matrices.
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known volume (e.g., 10 mg in 10 mL).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Perform serial dilutions with the mobile phase to bring the concentration of the analyte within the calibrated linear range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7]
b. HPLC-UV Instrumental Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the pure compound)
c. Data Analysis
-
Prepare a calibration curve by injecting a series of known concentrations of a this compound standard.
-
Plot the peak area against the concentration and perform a linear regression.
-
Quantify the sample concentrations by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity than HPLC-UV and is suitable for identifying and quantifying the analyte, especially in complex matrices, provided the compound is sufficiently volatile and thermally stable.
a. Sample Preparation
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.[9]
-
Ensure the final sample is anhydrous by passing it through a small column of sodium sulfate.
-
Transfer the final extract to a GC vial.
-
Note: If the compound exhibits poor chromatographic performance, derivatization to a more volatile silyl ester may be required.[10]
b. GC-MS Instrumental Conditions
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
c. Data Analysis
-
Identify the this compound peak by its retention time and characteristic mass spectrum.
-
For quantification, use the extracted ion chromatogram of a prominent, specific ion.
-
Prepare a calibration curve using a pure standard and quantify the samples as described for the HPLC-UV method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for trace-level quantification in complex biological or environmental matrices.
a. Sample Preparation
-
Sample preparation is critical and often involves protein precipitation (for plasma or serum), liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.[8][11]
-
For protein precipitation, add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and filter before injection.
b. LC-MS/MS Instrumental Conditions
-
LC System: UPLC system for improved resolution and speed.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A fast gradient, for example, 5% to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) by infusing a standard solution of the analyte.[12]
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and optimize collision energy to identify stable, high-intensity product ions. (Hypothetical transitions would need to be determined experimentally).
c. Data Analysis
-
Use the instrument's software to build a quantification method based on the optimized MRM transitions.
-
Prepare a calibration curve, typically in the same matrix as the samples (matrix-matched calibration) or using a stable isotope-labeled internal standard to correct for matrix effects.
-
Quantify the analyte concentration based on the area ratio of the analyte to the internal standard.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjarr.com [wjarr.com]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
- 12. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of Methyl 6-hydroxy-2-naphthimidate
Abstract
This document provides guidance on the safe handling and storage of Methyl 6-hydroxy-2-naphthimidate (CAS No. 765871-54-3). Due to a lack of comprehensive, publicly available safety data for this specific compound, this protocol emphasizes a precautionary approach based on general principles of laboratory safety for handling chemicals with unknown toxicological properties. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous and adhere to the procedures outlined below to minimize exposure and ensure a safe working environment.
Introduction
This compound is a chemical compound used in research and development settings. A thorough review of available safety data sheets (SDS) reveals a significant lack of specific hazard information. The available documentation frequently states "no data available" for critical hazard classifications, such as acute toxicity, skin and eye irritation, and carcinogenicity.[1] In the absence of detailed toxicological data, it is imperative to handle this compound with a high degree of caution.
Hazard Identification and Precautionary Data
Given the limited specific data for this compound, the following table summarizes the currently available information and outlines general precautionary measures.
| Parameter | Information | Source |
| Product Name | This compound | [1] |
| CAS Number | 765871-54-3 | [1][2] |
| Molecular Formula | C12H11NO2 | [1] |
| Molecular Weight | 201.22 | [1] |
| Hazard Pictograms | No data available | [1] |
| Signal Word | No data available | [1] |
| Hazard Statements | No data available | [1] |
| Precautionary Statements | No data available | [1] |
Note: The absence of hazard data does not imply that the substance is harmless. Standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.
-
Fume Hood: Handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.[3][4]
Handling Procedures
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust. .
-
Use a spatula for transferring the solid material. Avoid creating dust.
-
Close the container tightly immediately after use.[5]
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the process is carried out within a fume hood.
-
-
General Hygiene:
Storage Procedures
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]
-
Storage Conditions: Store in a cool, dark place.[5] Some related compounds are noted to be light-sensitive, so this is a prudent precaution.
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
Accidental Release Measures
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Use appropriate absorbent material for solutions.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to the laboratory supervisor.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Waste Disposal
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Visualization of Workflow
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of Chemicals with Unknown Hazards.
References
Application Notes and Protocols for the Synthesis of Methyl 6-hydroxy-2-naphthimidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of Methyl 6-hydroxy-2-naphthimidate, a potentially valuable intermediate in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the readily available 6-hydroxy-2-naphthaldehyde.
Overview of the Synthetic Pathway
The synthesis proceeds through two key transformations:
-
Formation of the Nitrile: The aldehyde functional group of 6-hydroxy-2-naphthaldehyde is converted to a nitrile (cyanide) group to yield 6-hydroxy-2-naphthonitrile. This is achieved through a reaction with hydroxylamine hydrochloride followed by dehydration.
-
Pinner Reaction: The resulting 6-hydroxy-2-naphthonitrile undergoes a Pinner reaction with methanol in the presence of anhydrous hydrogen chloride to form the target compound, this compound, as its hydrochloride salt.
The overall synthetic scheme is illustrated below.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the Pinner reaction step.
Step 1: Synthesis of 6-hydroxy-2-naphthonitrile
This procedure is adapted from established methods for the conversion of aldehydes to nitriles.
Reaction:
HO-C10H6-CN + CH3OH + HCl -> [HO-C10H6-C(=NH2+Cl-)-OCH3]
Caption: Overall synthetic route from 6-hydroxy-2-naphthaldehyde to this compound.
Pinner Reaction Mechanism
Caption: Simplified mechanism of the Pinner reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-hydroxy-2-naphthimidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 6-hydroxy-2-naphthimidate synthesis. The primary route for this synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of 6-hydroxy-2-cyanonaphthalene with methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting any product, and I am recovering my starting material (6-hydroxy-2-cyanonaphthalene). What are the possible causes?
A1: This issue typically points to a problem with the reaction setup or the reagents. Here are the primary aspects to investigate:
-
Inadequate Acid Catalyst: The Pinner reaction requires a strong acid, typically anhydrous hydrogen chloride (HCl) gas, to protonate the nitrile and activate it for nucleophilic attack by methanol.[1][2] Insufficient HCl will result in a lack of reaction.
-
Troubleshooting: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. Alternatively, use a solution of HCl in an anhydrous solvent like dioxane or cyclopentyl methyl ether (CPME).[3]
-
-
Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can compete with methanol as a nucleophile, leading to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, or hydrolysis of the product imidate to the ester.[1][4] The intermediate Pinner salt is also susceptible to hydrolysis.
-
Troubleshooting: Use anhydrous methanol and solvents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Low Reaction Temperature: While low temperatures are necessary to prevent the decomposition of the Pinner salt, the initial reaction may require a certain activation energy.[1]
-
Troubleshooting: Ensure the reaction temperature is appropriate for the substrate. While the initial introduction of HCl is often done at 0°C, allowing the reaction to slowly warm to room temperature or slightly above may be necessary.[4]
-
Q2: My yield of this compound is very low. What are the common reasons for this?
A2: Low yields can be attributed to several factors, including incomplete reaction, product decomposition, or side reactions.
-
Sub-optimal Reaction Time: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
-
-
Decomposition of the Pinner Salt: The intermediate imidate salt (Pinner salt) can be thermally unstable.[1]
-
Troubleshooting: Maintain a low temperature (0-5°C) throughout the reaction and workup to minimize decomposition.[5]
-
-
Side Reactions: The presence of the hydroxyl group on the naphthalene ring can lead to undesired side reactions. Although phenols are generally not acylated under Pinner conditions, the strong acidic environment could potentially lead to undesired reactions.[6] The primary competing reaction is the hydrolysis of the imidate to the corresponding ester, Methyl 6-hydroxy-2-naphthoate.
-
Troubleshooting: Strict anhydrous conditions are crucial to minimize ester formation. Ensure the workup procedure is performed quickly and at a low temperature.
-
Q3: I am isolating Methyl 6-hydroxy-2-naphthoate as a major byproduct. How can I minimize its formation?
A3: The formation of the ester, Methyl 6-hydroxy-2-naphthoate, is a classic side reaction in the Pinner synthesis, arising from the presence of water.[1]
-
Water Contamination: As mentioned in Q1 and Q2, even trace amounts of water can lead to the hydrolysis of the intermediate Pinner salt or the final imidate product to the ester.
-
Troubleshooting:
-
Use freshly distilled, anhydrous methanol.
-
Dry solvents over molecular sieves.
-
Ensure the HCl gas is passed through a drying agent (e.g., concentrated sulfuric acid) before being introduced into the reaction mixture.
-
Perform the reaction under a completely inert atmosphere.
-
-
Q4: Can I use a different acid catalyst instead of gaseous HCl?
A4: Yes, while gaseous HCl is traditional, other methods for introducing anhydrous HCl can be used.
-
HCl in Anhydrous Solvent: Commercially available solutions of HCl in anhydrous dioxane or cyclopentyl methyl ether (CPME) are effective alternatives and can be easier to handle than gaseous HCl.[3]
-
In situ Generation of HCl: The reaction of trimethylsilyl chloride (TMSCl) with methanol can generate HCl in situ. However, this may introduce other reactive species and should be used with caution.
Q5: Is it possible to use a base-catalyzed method for this synthesis?
A5: Base-catalyzed methods for imidate synthesis exist but are generally more effective for electron-poor nitriles.[1][6] Given the electron-donating nature of the hydroxyl group on the naphthalene ring, the nitrile is relatively electron-rich, making the acid-catalyzed Pinner reaction the more conventional and likely more effective approach.[1]
Data Presentation
The following table summarizes typical yields for the Pinner reaction with various aromatic nitriles, providing a benchmark for what might be expected. Note that the specific yield for this compound may vary.
| Nitrile | Alcohol | Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzonitrile | Methanol | HCl (g) | Methanol | 5 | >90 (for the Pinner salt) | [5] |
| Propanenitrile | Methanol | HCl (g) | Methanol | 5 | >90 (for the Pinner salt) | [5] |
| Butanenitrile | Methanol | HCl (g) | Methanol | 5 | >90 (for the Pinner salt) | [5] |
| Various Nitriles | Methanol | 4N HCl in CPME | CPME | Not specified | 86-91 | [3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Pinner Reaction
This protocol is a generalized procedure based on the principles of the Pinner reaction and should be optimized for the specific substrate.
Materials:
-
6-hydroxy-2-cyanonaphthalene
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
An inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Drying tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube to protect from atmospheric moisture.
-
Reagent Addition: Charge the flask with 6-hydroxy-2-cyanonaphthalene and anhydrous methanol under a positive pressure of inert gas.
-
Acidification: Cool the mixture in an ice bath to 0°C. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 5°C. Continue the addition of HCl until the solution is saturated.
-
Reaction: Seal the flask and allow the mixture to stir at a low temperature (e.g., 0-5°C) for an extended period (e.g., 24 hours). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the excess HCl by bubbling an inert gas through the solution or by evaporation under reduced pressure at a low temperature.
-
Isolation: The product, this compound hydrochloride (the Pinner salt), may precipitate from the solution. If so, it can be collected by filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum. If it does not precipitate, the solvent can be carefully removed under reduced pressure to yield the crude product.
-
Neutralization (Optional, for the free imidate): To obtain the free imidate, the Pinner salt can be carefully neutralized with a weak base (e.g., sodium bicarbonate) in a non-aqueous solvent at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Pinner reaction for this compound synthesis.
References
Technical Support Center: Synthesis of Methyl 6-hydroxy-2-naphthimidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-hydroxy-2-naphthimidate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Pinner reaction. This acid-catalyzed reaction involves treating 6-hydroxy-2-naphthonitrile with anhydrous methanol in the presence of hydrogen chloride gas. The reaction forms the hydrochloride salt of the methyl imidate, often referred to as a Pinner salt.
Q2: What are the critical parameters for a successful Pinner reaction in this synthesis?
A2: Several parameters are critical for a successful synthesis:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent the hydrolysis of the intermediate Pinner salt to the corresponding ester.
-
Temperature Control: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermicity and prevent the decomposition of the thermally unstable imidate hydrochloride.
-
Purity of Starting Materials: The purity of 6-hydroxy-2-naphthonitrile is crucial to avoid side reactions and simplify purification of the final product.
Q3: How can I monitor the progress of the Pinner reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material (6-hydroxy-2-naphthonitrile) from the product. The disappearance of the starting material spot indicates the completion of the reaction. Visualization can be achieved under UV light (254 nm) or by using a potassium permanganate stain.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low or no product formation.
| Possible Cause | Suggested Solution |
| Inadequate exclusion of moisture. | Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened or properly stored anhydrous methanol. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). |
| Insufficient HCl gas. | Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. The reaction endpoint is often indicated by the precipitation of the Pinner salt. |
| Low reactivity of the starting material. | Confirm the purity of the 6-hydroxy-2-naphthonitrile. Impurities can inhibit the reaction. |
| Incorrect reaction temperature. | Maintain the reaction temperature between 0-10 °C. Higher temperatures can lead to decomposition of the product. |
Problem 2: Presence of significant impurities in the crude product.
The following table summarizes the common impurities, their identification, and methods for their removal.
| Impurity | Identification (TLC & ¹H NMR) | Removal Method |
| 6-hydroxy-2-naphthonitrile (Unreacted Starting Material) | TLC: Will have a different Rf value than the product. ¹H NMR: Presence of a characteristic nitrile peak in the IR spectrum (~2230 cm⁻¹) and distinct aromatic proton signals. | Recrystallization or column chromatography of the crude product. |
| Methyl 6-hydroxy-2-naphthoate (Hydrolysis Product) | TLC: Likely to have a different Rf value. ¹H NMR: Appearance of a methyl ester singlet (~3.9 ppm) and characteristic aromatic proton signals different from the imidate. | Careful work-up under anhydrous conditions. If formed, it can be separated by column chromatography. |
| 6-Amidino-2-naphthol (Ammonolysis Product) | TLC: Will exhibit a different Rf value. ¹H NMR: Absence of the methyl group signal and appearance of broad NH signals. | This impurity is more likely to form in a subsequent step if ammonia is used. Purification can be achieved by recrystallization or chromatography. |
¹H NMR Data for Impurity Identification (Predicted shifts in DMSO-d₆):
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -OH (ppm) | Other (ppm) |
| This compound HCl (Product) | 7.0 - 8.5 (m) | ~4.0 (s) | 9.5 - 10.5 (br s) | 11.0 - 12.0 (br s, NH₂⁺) |
| 6-hydroxy-2-naphthonitrile (Starting Material) | 7.2 - 8.2 (m) | - | 10.0 - 11.0 (br s) | - |
| Methyl 6-hydroxy-2-naphthoate (Hydrolysis Product) | 7.1 - 8.6 (m) | ~3.9 (s) | 9.8 - 10.8 (br s) | - |
| 6-Amidino-2-naphthol | 7.0 - 8.4 (m) | - | 9.7 - 10.7 (br s) | 8.5 - 9.5 (br s, NH₂) |
Experimental Protocols
Key Experiment: Synthesis of this compound hydrochloride
This protocol is based on the principles of the Pinner reaction as described in the literature.
Materials:
-
6-hydroxy-2-naphthonitrile
-
Anhydrous methanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
Procedure:
-
Suspend 6-hydroxy-2-naphthonitrile in anhydrous methanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension.
-
Continue the gas flow until the starting material dissolves and a precipitate of the Pinner salt begins to form.
-
Allow the reaction mixture to stir at 0-10 °C for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, stop the flow of HCl and purge the reaction mixture with an inert gas to remove excess HCl.
-
Dilute the mixture with anhydrous diethyl ether to facilitate the precipitation of the product.
-
Collect the precipitated this compound hydrochloride by filtration under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.
Visualizations
Caption: Synthesis pathway of this compound and formation of common impurities.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
stability issues of Methyl 6-hydroxy-2-naphthimidate in solution
Welcome to the technical resource center for Methyl 6-hydroxy-2-naphthimidate. This guide provides essential information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound. The primary stability concern for this compound in solution is its susceptibility to hydrolysis, a common characteristic of the imidate functional group.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary stability issue is the hydrolysis of the methylimidate functional group. This reaction is sensitive to pH and can yield different degradation products depending on the conditions. In acidic to neutral aqueous solutions, the compound primarily hydrolyzes to form Methyl 6-hydroxy-2-naphthoate and ammonia. Under basic conditions (pH > 8.5), a mixture of products can be observed, including the corresponding amide (6-hydroxy-2-naphthamide) and methanol, alongside the ester and ammonia.[1][2]
Q2: How does pH impact the stability of the compound in aqueous buffers?
A2: The stability of this compound is highly pH-dependent. The imidate group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] The compound is expected to be most unstable at acidic and basic pH values, with a potential region of greater stability around neutral pH. For experimental assays, it is critical to use freshly prepared solutions in buffers at a controlled pH and to evaluate stability over the time course of the experiment.
Q3: What are the recommended solvents for preparing and storing stock solutions?
A3: To minimize hydrolytic degradation, stock solutions should be prepared in anhydrous, aprotic polar solvents. The recommended solvents are dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is crucial to use high-purity, anhydrous grade solvents to prevent the introduction of water, which will initiate hydrolysis.
Q4: What are the optimal conditions for storing solutions of this compound?
A4: Both solid compound and stock solutions should be stored under conditions that minimize degradation. General factors that affect stability include temperature, light, and pH.[3][4] For maximum shelf-life, follow the guidelines in the table below. Always aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.
Q5: My experimental results are inconsistent. Could this be a compound stability issue?
A5: Yes, poor reproducibility is a common sign of compound instability. If the compound degrades in your assay medium, its effective concentration will decrease over time, leading to variable results. This can manifest as a loss of biological activity, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC), or a general drift in data.[5][6] Refer to the Troubleshooting Guide below for a systematic approach to diagnosing this issue.
Data Summary Tables
Table 1: pH-Dependent Hydrolysis of Imidates
This table summarizes the general products observed from the hydrolysis of imidate salts at different pH ranges, as this is the most probable degradation pathway for this compound.[1][2]
| pH Range | Predominant Degradation Pathway | Primary Products |
| Acidic (< 7) | Hydrolysis | Methyl 6-hydroxy-2-naphthoate + Ammonia |
| Neutral (~7) | Hydrolysis | Methyl 6-hydroxy-2-naphthoate + Ammonia |
| Basic (> 8.5) | Hydrolysis | Mixture of (Methyl 6-hydroxy-2-naphthoate + Ammonia) and (6-hydroxy-2-naphthamide + Methanol) |
Table 2: Recommended Solvents and Storage Conditions
| Form | Recommended Solvent | Storage Temperature | Light Protection | Additional Notes |
| Solid | N/A | -20°C or below | Recommended | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | Anhydrous DMSO or DMF | -80°C (long-term) or -20°C (short-term) | Required | Use single-use aliquots. Avoid water contamination. |
| Aqueous Buffer | Prepare fresh before each use | Use immediately; do not store | Required | Buffer pH and composition can significantly affect stability. |
Visual Guides: Diagrams and Workflows
The following diagrams illustrate key processes and logical pathways for working with this compound.
Caption: Recommended workflow for solution preparation and use.
Caption: Probable hydrolytic degradation pathways.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experiments.
Caption: Troubleshooting decision tree for stability issues.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Aqueous Buffer
This protocol outlines a method to quantify the stability of this compound in a specific aqueous buffer over time. Stability-indicating methods are essential for ensuring data integrity.[5][7][8][9]
-
Objective: To determine the degradation rate of the compound in a chosen experimental buffer.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV detector[5]
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
-
-
Method Development (Initial Setup):
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the experimental buffer with the stock solution to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (e.g., <0.5%).
-
Immediately after mixing, take the first sample (T=0) and inject it into the HPLC system.
-
Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C).
-
Take subsequent samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of the remaining parent compound versus time to determine its stability profile. The appearance and growth of new peaks should also be monitored as evidence of degradation.[5]
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 6. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Methyl 6-hydroxy-2-naphthimidate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-hydroxy-2-naphthimidate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: this compound is typically synthesized via the Pinner reaction. This acid-catalyzed reaction involves treating the corresponding nitrile, 6-hydroxy-2-cyanonaphthalene, with anhydrous methanol and a strong acid, typically hydrogen chloride.[1][2][3] The reaction proceeds through the formation of an intermediate Pinner salt (an imidate hydrochloride), which is then neutralized to yield the final product.
Q2: What are the critical parameters for a successful Pinner reaction for this synthesis?
A2: The most critical parameter is the strict exclusion of water. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt to the corresponding ester, Methyl 6-hydroxy-2-naphthoate.[1] Low temperatures are also recommended to prevent the decomposition of the thermodynamically unstable imidate salt.[3]
Q3: I am getting a low yield of my desired product. What are the possible causes?
A3: Low yields in the Pinner reaction can stem from several factors:
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Presence of moisture: Water will hydrolyze the imidate product. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incomplete reaction: The reaction may require longer reaction times or optimization of the acid catalyst concentration.
-
Decomposition of the Pinner salt: The intermediate salt can be unstable. It is often generated and used in situ or isolated at low temperatures.[3]
-
Suboptimal work-up: The purification process, especially chromatography on silica gel, can lead to product loss due to the basic nature of the imidate.
Q4: My final product seems to be impure. What are the likely byproducts?
A4: The most common byproduct is Methyl 6-hydroxy-2-naphthoate, formed from the hydrolysis of the imidate.[4][5] Another potential byproduct is the corresponding N-substituted amidine if ammonia or amines are present during the work-up.[1][6] Unreacted starting material, 6-hydroxy-2-cyanonaphthalene, may also be present.
Q5: How can I purify this compound?
A5: Purification can be challenging due to the compound's basicity and potential instability on silica gel. Consider the following methods:
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.
-
Chromatography: If chromatography is necessary, consider using a deactivated silica gel or alumina. A mobile phase containing a small amount of a basic modifier, like triethylamine, can help prevent streaking and decomposition.[7] Reversed-phase chromatography may also be a viable option.
-
Acid-base extraction: The basic nature of the imidate allows for purification through acid-base extraction, although care must be taken to avoid hydrolysis during the process.
Q6: What are the recommended storage conditions for this compound?
A6: Imidates, particularly their hydrochloride salts, can be sensitive to moisture and heat.[8] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often suggested for similar compounds).[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inadequate exclusion of moisture. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Insufficient acid catalyst. | Use anhydrous HCl gas or a freshly prepared solution of HCl in an anhydrous solvent. Consider in situ generation of HCl using reagents like acetyl chloride in methanol. | |
| Reaction temperature is too low or reaction time is too short. | While low temperatures are generally favored for stability, ensure the reaction proceeds to completion by monitoring via TLC or other analytical methods. The reaction may require several hours.[1] | |
| Product Decomposes During Work-up | Hydrolysis of the imidate. | Keep the temperature low during all work-up and purification steps. Use of aqueous solutions should be minimized and performed rapidly at low temperatures if unavoidable. |
| Decomposition on silica gel during chromatography. | Use deactivated silica or alumina for chromatography. Add a small percentage of a base (e.g., 0.5-1% triethylamine) to the eluent.[7] | |
| Presence of Methyl 6-hydroxy-2-naphthoate as a Major Impurity | Water was present in the reaction mixture or during work-up. | Rigorously exclude water from the reaction. Minimize contact with aqueous solutions during extraction and purification. |
| Hydrolysis occurred during storage. | Store the final product under anhydrous and cold conditions. | |
| Difficulty in Isolating the Product | The product is highly soluble in the reaction solvent. | After the reaction, the solvent can be removed under reduced pressure. If the product is a solid, trituration with a non-polar solvent can induce precipitation. |
| The product is an oil and does not crystallize. | Attempt purification by chromatography. If that fails, consider converting the imidate to a more stable crystalline derivative for characterization if applicable to the research goals. |
Experimental Protocols
Representative Synthesis of this compound via the Pinner Reaction
This protocol is a representative procedure based on general Pinner reaction methodologies and should be optimized for specific laboratory conditions.
Starting Materials:
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6-hydroxy-2-cyanonaphthalene
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether (or another suitable anhydrous solvent)
-
Anhydrous Hydrogen Chloride (gas or a saturated solution in an anhydrous solvent)
Procedure:
-
Dissolve 6-hydroxy-2-cyanonaphthalene in a minimal amount of anhydrous methanol and a larger volume of anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add a saturated solution of HCl in anhydrous methanol or diethyl ether dropwise. The reaction is exothermic and should be controlled.
-
Continue the addition of HCl until the nitrile is fully protonated and the reaction is initiated. The formation of a precipitate (the Pinner salt) may be observed.
-
Allow the reaction to stir at 0°C for several hours, monitoring the progress by TLC (thin-layer chromatography).
-
Upon completion, the reaction mixture can be worked up in several ways:
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Isolation of the Pinner Salt: The precipitated hydrochloride salt can be filtered under an inert atmosphere, washed with cold anhydrous ether, and dried under vacuum.
-
Direct Neutralization: The cold reaction mixture can be carefully neutralized with a base (e.g., a solution of ammonia in chloroform or sodium bicarbonate) to yield the free imidate.
-
-
The crude product is then purified by crystallization or chromatography as described in the FAQ section.
Data Presentation
Table 1: Physical and Spectroscopic Data for the Potential Byproduct, Methyl 6-hydroxy-2-naphthoate.
| Property | Data | Reference |
| CAS Number | 17295-11-3 | [10] |
| Molecular Formula | C₁₂H₁₀O₃ | [10] |
| Molecular Weight | 202.21 g/mol | [10] |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 169-173 °C | |
| ¹H NMR (DMSO-d₆) | δ ~3.8 (s, 3H, OCH₃), ~7.1-8.5 (m, 6H, Ar-H), ~10.0 (s, 1H, OH) | [11] |
| Key IR Peaks (cm⁻¹) | ~3300-3500 (O-H stretch), ~1700 (C=O stretch) | - |
| Mass Spectrum (m/z) | [M]⁺ = 202 | [10] |
Mandatory Visualization
Pinner Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Pinner Reaction Signaling Pathway
References
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. synarchive.com [synarchive.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl benzimidate 97 5873-90-5 [sigmaaldrich.com]
- 10. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR [m.chemicalbook.com]
Technical Support Center: Synthesis of Methyl 6-hydroxy-2-naphthimidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-hydroxy-2-naphthimidate. Our focus is to help you navigate and overcome common side reactions and experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Pinner reaction of 6-hydroxy-2-cyanonaphthalene with methanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Insufficient HCl concentration. 3. Presence of water in the reaction mixture. 4. Low reaction temperature. | 1. Extend the reaction time and monitor by TLC. 2. Ensure a continuous stream of anhydrous HCl gas is passed through the methanol, or use a freshly prepared solution of HCl in methanol. 3. Use anhydrous methanol and dry all glassware thoroughly. The reaction is highly sensitive to moisture. 4. While the initial introduction of HCl should be at 0°C to control exothermicity, the reaction may require warming to room temperature or slightly above to proceed to completion. |
| Formation of Methyl 6-hydroxy-2-naphthoate (Ester) as a major by-product | 1. Presence of water in the reaction mixture during work-up or the reaction itself. The intermediate imidate is readily hydrolyzed to the ester.[1] 2. Work-up procedure uses aqueous solutions before the imidate is isolated or derivatized. | 1. Ensure strictly anhydrous conditions throughout the reaction. 2. During work-up, neutralize the reaction mixture with a base in a non-aqueous solvent (e.g., a solution of sodium methoxide in methanol) before introducing any aqueous solutions. |
| Formation of 6-Methoxy-2-cyanonaphthalene | 1. Reaction of the phenolic hydroxyl group with methanol under acidic conditions. While phenols are generally less reactive than aliphatic alcohols in this manner, prolonged reaction times or high temperatures can promote this side reaction.[2] | 1. Keep the reaction temperature as low as possible while ensuring the reaction proceeds. 2. Reduce the reaction time. 3. Consider protecting the hydroxyl group as an acetate or silyl ether before the Pinner reaction, followed by deprotection. |
| Formation of an Amide By-product | 1. The Pinner salt (imidate hydrochloride) is thermally unstable and can eliminate an alkyl chloride to form an amide.[1] | 1. Maintain low temperatures throughout the reaction and work-up to prevent the decomposition of the Pinner salt.[1] |
| Formation of an Orthoester By-product | 1. Reaction of the imidate with excess methanol.[1] | 1. Use a controlled amount of methanol, although it is typically used as the solvent. This side reaction is more likely with prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method is the Pinner reaction, which involves the acid-catalyzed reaction of 6-hydroxy-2-cyanonaphthalene with methanol.[1] Anhydrous hydrogen chloride is typically used as the acid catalyst.
Q2: Is it necessary to protect the hydroxyl group on the naphthalene ring?
In many cases, the Pinner reaction can be performed without protecting the phenolic hydroxyl group. Phenols are generally less reactive than aliphatic alcohols under these conditions. However, if O-methylation (formation of 6-methoxy-2-cyanonaphthalene) becomes a significant side reaction, protection may be necessary.
Q3: What are the critical parameters for a successful Pinner reaction in this synthesis?
The most critical parameters are:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can lead to the formation of the corresponding ester as a major by-product.[1]
-
Temperature Control: The reaction should be initiated at a low temperature (e.g., 0°C) to control the exothermic reaction of dissolving HCl gas. The reaction temperature should then be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions.
-
Purity of Reagents: Use of pure starting materials and anhydrous solvents is crucial for obtaining a clean product.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (6-hydroxy-2-cyanonaphthalene) should diminish and a new spot for the product (this compound) should appear. It is advisable to quench a small aliquot of the reaction mixture with a base before running the TLC to neutralize the acid.
Q5: What is the expected appearance of the product?
This compound is expected to be a solid. The Pinner reaction initially forms the hydrochloride salt of the imidate, which is often a crystalline solid that precipitates from the reaction mixture.
Experimental Protocols
General Protocol for the Synthesis of this compound via the Pinner Reaction
Disclaimer: This is a general protocol and may require optimization for specific laboratory conditions and scales.
Materials:
-
6-hydroxy-2-cyanonaphthalene
-
Anhydrous methanol
-
Anhydrous hydrogen chloride gas
-
Anhydrous diethyl ether
Procedure:
-
Preparation of HCl in Methanol: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, cool anhydrous methanol to 0°C using an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the cold methanol with stirring until the solution is saturated. The concentration can be determined by titration of an aliquot. A concentration of 3-4 M is typical.
-
Reaction: To the freshly prepared methanolic HCl solution at 0°C, add 6-hydroxy-2-cyanonaphthalene portion-wise while stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Isolation of the Product: Upon completion, the product, this compound hydrochloride, may precipitate from the solution. If so, it can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure at a low temperature to yield the crude product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 6-hydroxy-2-naphthimidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Methyl 6-hydroxy-2-naphthimidate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities typically arise from the synthesis process, which is often a Pinner reaction of 6-hydroxy-2-naphthonitrile with methanol. Potential impurities include:
-
Unreacted 6-hydroxy-2-naphthonitrile: The starting material for the synthesis.
-
Methyl 6-hydroxy-2-naphthoate: This is the corresponding ester, formed by the hydrolysis of the imidate product, especially in the presence of moisture.[1][2]
-
6-hydroxy-2-naphthamide: Another possible hydrolysis product.
-
Polymeric byproducts: These can form under the acidic conditions of the synthesis.
Q2: My final product shows a low melting point and broad peaks in the NMR spectrum. What could be the issue?
A2: A low or broad melting point, along with broad NMR peaks, suggests the presence of impurities or residual solvent. The most likely impurity is the corresponding ester, Methyl 6-hydroxy-2-naphthoate, due to hydrolysis. To confirm, check for a characteristic ester carbonyl peak in the IR spectrum (around 1700-1720 cm⁻¹) and the absence of the N-H peak of the imidate.
Q3: Is this compound stable during purification?
A3: this compound, like other imidates, is susceptible to hydrolysis, particularly under acidic or basic conditions in the presence of water.[3] Hydrolysis will convert the imidate to the corresponding ester (Methyl 6-hydroxy-2-naphthoate). Therefore, it is crucial to use anhydrous solvents and minimize exposure to acidic or basic aqueous solutions during workup and purification. Standard silica gel for chromatography can be acidic enough to cause some degradation.[4]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): For rapid qualitative analysis of the reaction progress and to identify the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups and detect the presence of the ester impurity (carbonyl stretch).
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptoms:
-
TLC of the crude product shows multiple spots.
-
HPLC analysis indicates a purity of less than 85%.
-
NMR spectrum shows significant peaks corresponding to starting material or byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Verify Reaction Conditions: Ensure the reaction was carried out under strictly anhydrous conditions for a sufficient duration. The Pinner reaction requires anhydrous acid (e.g., dry HCl gas) and anhydrous alcohol.[1][5] Action: Extend the reaction time or consider a moderate increase in temperature, monitoring by TLC. |
| Product Hydrolysis during Workup | Anhydrous Workup: During the neutralization and extraction steps, use anhydrous solvents and avoid prolonged contact with aqueous phases. Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. |
| Incorrect Stoichiometry | Review Reagent Ratios: Ensure the correct molar ratios of nitrile, alcohol, and acid catalyst were used as per the established protocol. |
Issue 2: Product Degradation during Column Chromatography
Symptoms:
-
TLC of the collected column fractions shows the appearance of a new, more polar spot (often the ester).
-
The overall yield after chromatography is significantly lower than expected.
-
The purified product is still contaminated with the hydrolysis product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Acidic Silica Gel | Use Neutralized Silica Gel: Standard silica gel is slightly acidic and can promote the hydrolysis of the imidate.[4] Action: Prepare a slurry of silica gel in the initial eluent containing 1% triethylamine, then pack the column. This will neutralize the acidic sites. |
| Use of Protic Solvents in Eluent | Avoid Protic Solvents: Alcohols like methanol in the eluent can react with the imidate on the acidic silica surface. Action: Opt for aprotic solvent systems for your mobile phase, such as hexane/ethyl acetate or dichloromethane/ethyl acetate. |
| Prolonged Chromatography Time | Optimize Chromatography: A long residence time on the column increases the chance of degradation. Action: Use flash column chromatography with slight air pressure to speed up the elution process. Choose a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.3 for the product on TLC.[6] |
Issue 3: Difficulty in Removing the Ester Impurity by Recrystallization
Symptoms:
-
The product's purity does not improve significantly after recrystallization.
-
The ester and imidate co-crystallize.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Solubility Profiles | Solvent Screening: The imidate and its corresponding ester may have similar solubilities in many common solvents. Action: Perform a systematic screening of recrystallization solvents. Consider solvent mixtures, such as ethyl acetate/hexane or toluene/heptane, to fine-tune the solubility difference. The goal is to find a system where the imidate is sparingly soluble at low temperatures while the ester remains in solution. |
| Formation of a Solid Solution | Alternative Purification: If co-crystallization is persistent, recrystallization may not be the optimal method. Action: Re-purify the material using column chromatography with neutralized silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for material that is already of moderate purity (>85%) and aims to remove less polar or more soluble impurities.
-
Solvent Selection: In separate test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethyl acetate, toluene, acetone, acetonitrile) and solvent mixtures (e.g., ethyl acetate/hexane, toluene/heptane).[7][8] The ideal solvent or solvent system will fully dissolve the compound when hot but result in poor solubility when cold.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating the imidate from both more and less polar impurities, including the starting nitrile and the ester byproduct.
-
Prepare Neutralized Silica Gel: Slurry silica gel (230-400 mesh) in the chosen starting eluent (e.g., 9:1 Hexane/Ethyl Acetate) containing 1% triethylamine. Let it stand for 30 minutes before packing the column.
-
TLC Analysis: Determine a suitable eluent system using TLC. A good system will show the product spot with an Rf value of approximately 0.2-0.3.[6] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with the neutralized silica gel slurry. Ensure there are no air bubbles or cracks in the packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column and begin elution, collecting fractions. You can use isocratic elution (a constant solvent mixture) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Starting Purity | > 85% | 60-90% |
| Achievable Final Purity | 95-99% | > 99% |
| Typical Recovery Yield | 60-80% | 70-90% |
| Primary Impurities Removed | Soluble impurities, minor contaminants | Broad range of polar and non-polar impurities |
| Key Consideration | Requires significant solubility difference between product and impurities | Risk of on-column hydrolysis; requires neutralized silica |
Table 2: Recommended TLC and Column Chromatography Solvent Systems
| Impurity Type | Recommended Starting Eluent (v/v) | Comments |
| Less Polar (e.g., starting nitrile) | 8:2 Hexane / Ethyl Acetate | The product will have a lower Rf than the nitrile. |
| More Polar (e.g., ester byproduct) | 9:1 Hexane / Ethyl Acetate | The ester will have a slightly lower Rf than the imidate. |
| General Purpose | 7:3 Hexane / Ethyl Acetate | Adjust ratios based on TLC results. |
Note: All chromatography eluents should contain 1% triethylamine to prevent product degradation.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. echemi.com [echemi.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
Technical Support Center: Methyl 6-hydroxy-2-naphthimidate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scaling up of Methyl 6-hydroxy-2-naphthimidate production.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the esterification of 6-hydroxy-2-naphthoic acid to form Methyl 6-hydroxy-2-naphthoate. The second step is the conversion of the methyl ester to the methyl imidate.
Q2: What are the critical starting materials for this synthesis?
A2: The primary starting material is 6-hydroxy-2-naphthoic acid. The quality and purity of this starting material are crucial for the overall success of the synthesis.
Q3: What are the most common challenges encountered during the scale-up of this process?
A3: Common challenges include incomplete reactions, formation of byproducts, difficulties in purification, and ensuring consistent product quality at a larger scale. Specific issues can arise during both the esterification and imidate formation steps.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the esterification and imidate formation reactions. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Part 1: Synthesis of Methyl 6-hydroxy-2-naphthoate
Problem 1: Low yield of Methyl 6-hydroxy-2-naphthoate.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Extend the reflux time and monitor the reaction progress using TLC until the starting material (6-hydroxy-2-naphthoic acid) is consumed.[1] |
| Insufficient catalyst | Ensure the correct amount of concentrated sulfuric acid is added. For larger scale reactions, a proportional increase in the catalyst may be necessary. |
| Loss during workup | During the aqueous workup with sodium bicarbonate, ensure the pH is not too high to prevent hydrolysis of the ester. Wash with brine to minimize the solubility of the product in the aqueous layer.[1] |
Problem 2: Product is an off-white or yellow solid.
| Potential Cause | Recommended Solution |
| Presence of impurities from the starting material | Purify the starting 6-hydroxy-2-naphthoic acid before use. A patent describes a purification method involving neutralization, adsorption with resin to remove 2-naphthol and polymers, followed by acid precipitation and recrystallization.[2] |
| Byproduct formation | The crude product can be purified by recrystallization from ether to afford a white solid.[1] |
| Residual acidic catalyst | Ensure thorough washing with saturated aqueous sodium bicarbonate solution to remove any remaining sulfuric acid.[1] |
Part 2: Synthesis of this compound (from Methyl 6-hydroxy-2-naphthoate)
Note: As direct literature on this specific conversion is limited, this section is based on general principles of imidate synthesis from esters.
Problem 3: Incomplete conversion of the ester to the imidate.
| Potential Cause | Recommended Solution |
| Insufficient ammonia or amine source | Ensure an adequate excess of the ammonia or amine source is used to drive the reaction to completion. |
| Low reaction temperature | The reaction may require elevated temperatures. The optimal temperature should be determined experimentally. |
| Steric hindrance | The naphthyl group may cause some steric hindrance. Using a less hindered amine or extending the reaction time might be necessary. |
Problem 4: Formation of amide byproduct.
| Potential Cause | Recommended Solution |
| Presence of water in the reaction mixture | Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the imidate or the starting ester, followed by reaction to form the amide. |
| Reaction conditions favoring amide formation | Adjust the reaction temperature and time. Lower temperatures might favor imidate formation over the amide. |
Experimental Protocols
Synthesis of Methyl 6-hydroxy-2-naphthoate[1]
-
Dissolution: Dissolve 5.0 g (26.6 mmol) of 6-hydroxy-2-naphthoic acid in 125 mL of methanol.
-
Acidification: Add 6 drops of concentrated H₂SO₄ to the solution.
-
Reflux: Reflux the mixture for 36 hours. Monitor the reaction by TLC (SiO₂, 10:1 CHCl₃/MeOH) until only a trace of the starting acid remains.
-
Concentration: Cool the solution and concentrate it to dryness on a rotary evaporator.
-
Workup: Dissolve the solid residue in 200 mL of ether.
-
Washing: Wash the ether solution successively with 100 mL of saturated aqueous NaHCO₃ and brine.
-
Drying and Evaporation: Dry the ether layer over MgSO₄ and evaporate the solvent to yield the crude product.
-
Purification (Optional): The product can be further purified by recrystallization from ether to obtain a white solid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 6-hydroxy-2-naphthoic acid | [1] |
| Reagents | Methanol, Concentrated H₂SO₄ | [1] |
| Reaction Time | 36 hours | [1] |
| Yield | 85.5% (crude) | [1] |
| Melting Point | 169-169.5 °C (recrystallized) | [1] |
Visualizations
Experimental Workflow: Synthesis of Methyl 6-hydroxy-2-naphthoate
Caption: Workflow for the synthesis of Methyl 6-hydroxy-2-naphthoate.
Troubleshooting Logic: Low Yield in Esterification
Caption: Troubleshooting guide for low yield in esterification.
References
Technical Support Center: Methyl 6-hydroxy-2-naphthimidate
Frequently Asked Questions (FAQs)
Q1: My sample of Methyl 6-hydroxy-2-naphthimidate is showing decreasing purity over time, even when stored in a solvent like methanol or in aqueous buffer. What is the likely cause?
A1: The most probable cause is hydrolysis. The imidate functional group is susceptible to reaction with water, which can be present in solvents or absorbed from the atmosphere. This reaction would convert the imidate group first to the corresponding ester (Methyl 6-hydroxy-2-naphthoate) and subsequently to the carboxylic acid (6-Hydroxy-2-naphthoic acid). The rate of hydrolysis is often dependent on pH.
Q2: Upon exposure to air and light, my initially colorless or white sample has developed a yellow or brownish tint. What chemical change does this indicate?
A2: The color change strongly suggests oxidation. The 6-hydroxy group on the naphthalene ring makes the molecule susceptible to oxidation, which can be accelerated by light (photoxidation) or trace metal impurities.[1][2] This process can lead to the formation of highly colored, quinone-like structures.[3] To mitigate this, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light.
Q3: I am analyzing my sample using LC-MS and see a new peak with a mass corresponding to the loss of the methyl group and ammonia, and the addition of a hydroxyl group. What is this species?
A3: This observation is consistent with the complete hydrolysis of the methyl imidate group to a carboxylic acid. The net mass change would be (-CH₃, -NH) + (OH), resulting in the formation of 6-Hydroxy-2-naphthoic acid. This is a common degradation pathway for esters and related functional groups in aqueous environments.
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for separating the parent compound from its potential degradation products and quantifying the changes over time.[4][5] For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information for the new species formed.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low assay value in freshly prepared aqueous solutions. | Rapid Hydrolysis: The compound may be rapidly hydrolyzing at the pH of your solution. | Prepare solutions immediately before use. If possible, perform a pH stability profile to find the pH at which the compound is most stable. |
| Appearance of multiple new peaks in HPLC after oxidative stress testing. | Oxidative Degradation: The hydroxynaphthalene core is likely being oxidized, potentially at multiple positions or forming complex products.[3][8] | Use an antioxidant (e.g., BHT) in your formulation if permissible. Ensure storage is under an inert atmosphere. When analyzing, use a gradient HPLC method to ensure separation of all potential products. |
| Inconsistent results between batches. | Variable Storage Conditions: Differences in light exposure, humidity, or temperature between batches can lead to varying levels of initial degradation. | Standardize storage conditions strictly. Always store in a desiccator, in the dark, and at a controlled temperature. Re-test the purity of the starting material before each experiment. |
| Precipitate forms in an aged solution. | Formation of Insoluble Degradant: The degradation product, such as 6-hydroxy-2-naphthoic acid, may have lower solubility in the chosen solvent system than the parent compound. | Characterize the precipitate separately. Adjust the solvent system or pH to maintain the solubility of all components if necessary for your experiment. |
Quantitative Data: Forced Degradation Conditions
Forced degradation studies are essential for understanding potential degradation pathways.[9][10] Since specific kinetic data for this compound is unavailable, the following table provides typical starting conditions for a forced degradation study, which can be optimized for this specific molecule. The goal is typically to achieve 5-20% degradation.[11]
| Condition | Reagent/Parameter | Temperature | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 2 - 24 hours | Hydrolysis of the imidate group |
| Base Hydrolysis | 0.1 M NaOH | 40 - 60 °C | 1 - 12 hours | Hydrolysis of the imidate group |
| Oxidation | 3% H₂O₂ | Room Temperature - 40 °C | 6 - 24 hours | Oxidation of the hydroxyl group/naphthalene ring |
| Thermal | Dry Heat | 80 °C (or 20°C above accelerated stability) | 24 - 72 hours | Thermally induced degradation |
| Photolytic | UV/Visible Light (ICH Q1B options) | Room Temperature | N/A (based on light intensity) | Photoxidation, photodegradation |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for investigating the degradation pathways of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
3. Stress Conditions:
-
Control Sample: Dilute the stock solution with your analysis mobile phase to a target concentration (e.g., 100 µg/mL). Analyze immediately.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equal volume of 0.1 M NaOH, dilute to the target concentration, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 40 °C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, dilute, and analyze.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points, dilute, and analyze.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80 °C. At time points, withdraw a small amount, prepare a solution at the target concentration, and analyze. Also, test a solution stored at 60 °C.
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period, comparing them to a control sample stored in the dark.
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation products.
-
Calculate the percentage degradation.
-
For significant degradation products, use LC-MS to determine their molecular weights and propose structures.
Visualizations
Logical and Experimental Workflows
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Inferred degradation pathways for the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Frontiers | Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. journals.ekb.eg [journals.ekb.eg]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Intracellular pH Measurement
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is critical for understanding a myriad of cellular processes, from enzyme activity and cell proliferation to apoptosis and drug resistance. Fluorescent probes have emerged as indispensable tools for these investigations due to their high sensitivity and suitability for live-cell imaging.
This guide provides a detailed comparison of Methyl 6-hydroxy-2-naphthimidate, a naphthalene-based compound with potential as a fluorescent pH indicator, against three widely-used and well-characterized fluorescent probes: BCECF , Carboxy SNARF-1 , and HPTS (Pyranine) .
While extensive experimental data on the fluorescent properties of this compound is not widely available in published literature, its core structure, featuring a hydroxynaphthyl group, is common in fluorescent molecules sensitive to environmental polarity and protonation states. Naphthalene-based probes are known for their applications in pH and ion sensing.[1][2][3][4] This comparison, therefore, positions this compound as a potential pH-sensitive probe and evaluates it against established alternatives based on key performance metrics.
Performance Characteristics of Key Fluorescent pH Probes
The selection of an appropriate fluorescent probe depends on factors such as the specific pH range of interest, the instrumentation available, and the experimental system. The following table summarizes the key photophysical and practical properties of BCECF, SNARF-1, and HPTS.
| Property | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | Carboxy SNARF-1 | HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) | This compound (Predicted) |
| Measurement Type | Dual-Excitation Ratiometric[5][6] | Dual-Emission Ratiometric[7][8] | Dual-Excitation Ratiometric[9] | Likely Emission or Excitation Shift |
| pKa | ~6.97 - 7.0[5][10][11] | ~7.4 - 7.5[7][8][12] | ~7.3 - 7.7[13][14] | Unknown, likely in the physiological range |
| Excitation (Ex) | ~490 nm (pH sensitive) / ~440 nm (isosbestic)[6][15] | ~488 - 514 nm[7] | ~450 nm (pH sensitive) / ~405 nm (pH independent) | Unknown (Naphthalene derivatives typically excite in the UV-Visible range) |
| Emission (Em) | ~535 nm[15] | ~580 nm (acidic) / ~640 nm (basic)[7][16] | ~510 nm | Unknown |
| Quantum Yield | High (0.84 in basic medium)[17] | Not widely reported, but effective for imaging | High[13] | Unknown |
| Cell Loading | Permeant AM ester form (BCECF-AM)[5][18] | Permeant AM ester form (Carboxy SNARF-1 AM)[7] | Membrane-impermeable; requires microinjection or scrape-loading[9] | Unknown, would require synthesis of a cell-permeant derivative |
| Advantages | - Strong signal with high quantum yield.- Well-suited for flow cytometry.[5]- pKa is ideal for cytosolic pH.[5] | - Dual-emission allows ratiometric imaging with a single excitation source.[7]- Long emission wavelengths minimize autofluorescence. | - Large Stokes shift.- High water solubility.- Good photostability. | - Naphthalene core may offer good photostability. |
| Disadvantages | - Requires dual-excitation optics.- Susceptible to photobleaching compared to some probes.[19] | - Lower quantum yield than fluorescein-based dyes.- Intracellular quenching can affect calibration.[20] | - Not cell-permeant, limiting loading options.[9]- Sensitive to ionic strength.[9] | - Properties are not characterized.- Synthesis of cell-permeant form would be necessary. |
Experimental Methodologies
Accurate and reproducible pHi measurements rely on standardized experimental protocols. Below are detailed methodologies for cell loading and pH calibration using the compared probes.
Cell Loading with AM Esters (BCECF-AM & SNARF-1 AM)
Acetoxymethyl (AM) esters are non-fluorescent, cell-permeant derivatives that are hydrolyzed by intracellular esterases to release the active, fluorescent probe, which is then trapped within the cell.
Caption: General workflow for intracellular loading of AM ester-based fluorescent pH probes.
Protocol Details:
-
Stock Solution: Prepare a 1-10 mM stock solution of the AM ester (e.g., BCECF-AM, Carboxy SNARF-1 AM) in high-quality, anhydrous DMSO. Store desiccated at -20°C.[7][18]
-
Cell Preparation: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a physiological buffer (like Hanks' Balanced Salt Solution, HBSS) or serum-free medium. The presence of serum can cause premature hydrolysis of the AM ester.[5]
-
Loading: Remove the culture medium from the cells and add the probe working solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. Optimal loading time may vary by cell type.[15][21]
-
Washing: Wash the cells two to three times with fresh, warm physiological buffer to remove extracellular probe.
-
Measurement: The cells are now ready for fluorescence imaging or measurement.
In Situ pH Calibration
For accurate quantitative pHi measurements, an in situ calibration is essential to relate the measured fluorescence ratio to a pH value. This is typically achieved using a K⁺/H⁺ ionophore like nigericin, which equilibrates the intracellular and extracellular pH in a high-potassium buffer.
Caption: Workflow for generating an in situ pH calibration curve using the ionophore nigericin.
Protocol Details:
-
Load Cells: Load cells with the desired pH indicator as described previously.
-
Prepare Calibration Buffers: Prepare a series of buffers with high K⁺ concentration (~120-140 mM) adjusted to a range of precise pH values (e.g., from 6.0 to 8.0). The high extracellular K⁺ depolarizes the cell membrane, allowing nigericin to function effectively.
-
Add Ionophore: Just before use, add the K⁺/H⁺ ionophore nigericin (typically 5-10 µM) to each calibration buffer.
-
Equilibration and Measurement: For each calibration point, replace the extracellular medium with a specific pH calibration buffer. Allow 5-10 minutes for the pHi to equilibrate with the buffer pH.
-
Record Fluorescence: Measure the fluorescence intensity ratio at the appropriate wavelengths for the chosen probe (e.g., the ratio of emission at 580 nm to 640 nm for SNARF-1).[7]
-
Generate Curve: Plot the measured fluorescence ratios against the known pH values of the buffers to generate a standard calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into pHi values.[7]
Signaling Pathway Context: pH Regulation
Intracellular pH is tightly regulated by a network of ion transporters that mediate proton influx and efflux. Fluorescent probes are instrumental in studying the activity of these transporters in response to various stimuli.
Caption: Simplified diagram of major membrane transporters involved in intracellular pH regulation.
Conclusion
While this compound remains an uncharacterized probe, its structural similarity to other naphthalene-based sensors suggests potential for pH-sensitive fluorescence. However, for researchers requiring reliable, well-documented tools for intracellular pH measurement, BCECF , Carboxy SNARF-1 , and HPTS represent the current standards.
-
BCECF is an excellent choice for experiments requiring high signal intensity and is well-suited for flow cytometry, with a pKa ideal for monitoring cytosolic pH.
-
Carboxy SNARF-1 is advantageous for confocal microscopy and ratiometric imaging using a single excitation line, with its long-wavelength emission reducing interference from cellular autofluorescence.
-
HPTS is a highly photostable and soluble probe, but its utility is often limited to experiments where cells can be loaded via microinjection or similar invasive techniques.
The choice between these established probes will depend on the specific experimental requirements, including the cellular system, the expected pH range, and the available imaging or detection instrumentation.
References
- 1. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pnas.org [pnas.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. publiweb.femto-st.fr [publiweb.femto-st.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotium.com [biotium.com]
- 11. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 5-(and-6)-Carboxy SNARF-1 | AAT Bioquest [aatbio.com]
- 17. A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. genecopoeia.com [genecopoeia.com]
- 19. researchgate.net [researchgate.net]
- 20. pH-dependent intracellular quenching of the indicator carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
A Comparative Analysis of the Biological Activities of Methyl 6-hydroxy-2-naphthoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Methyl 6-hydroxy-2-naphthoate and its structural analogs. Due to a lack of available research on Methyl 6-hydroxy-2-naphthimidate, this guide will focus on the more extensively studied naphthoate derivatives, exploring their anti-inflammatory and cytotoxic properties. The information presented is based on available experimental data from peer-reviewed studies, offering insights into the structure-activity relationships of this class of compounds.
I. Comparative Biological Activity
The biological activities of Methyl 6-hydroxy-2-naphthoate and its analogs are primarily centered on their anti-inflammatory and cytotoxic effects. The substitution pattern on the naphthalene ring and the nature of the functional groups play a crucial role in determining their potency and mechanism of action.
Anti-inflammatory Activity
Naphthalene derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key signaling pathways involved in the inflammatory response. A notable mechanism is the suppression of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.
A study on a series of methyl 2-naphthoate derivatives isolated from Morinda officinalis demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells.[1][2] NO is a key mediator of inflammation, and its inhibition is a hallmark of anti-inflammatory activity. The half-maximal inhibitory concentrations (IC50) for the most active enantiomers, 1a and 3b , were found to be 41.9 µM and 26.2 µM, respectively.[1][2] Furthermore, compound 3b was also shown to dose-dependently inhibit the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in the same cell model.[1][2]
Another study investigating a synthetic isomer, Methyl-1-hydroxy-2-naphthoate (MHNA) , revealed significant anti-inflammatory effects in LPS-stimulated macrophages. MHNA was found to inhibit the release of NO, IL-1β, and IL-6, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition was attributed to the suppression of NF-κB activation and the p38 and JNK MAPK pathways.
The following table summarizes the anti-inflammatory activity of selected Methyl 2-naphthoate analogs.
| Compound | Structure | Biological Activity | IC50 (µM) | Cell Line | Reference |
| Enantiomer 1a | Methyl 2-naphthoate derivative | Inhibition of NO production | 41.9 | RAW264.7 | [1][2] |
| Enantiomer 3b | Methyl 2-naphthoate derivative | Inhibition of NO, TNF-α, and IL-6 production | 26.2 | RAW264.7 | [1][2] |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | Isomer of Methyl 6-hydroxy-2-naphthoate | Inhibition of NO, IL-1β, IL-6, iNOS, and COX-2 | Not reported | Murine Macrophages |
Cytotoxic Activity
Certain naphthalene derivatives have also been evaluated for their potential as anticancer agents. A study on naphthalene-substituted benzimidazole derivatives demonstrated their antiproliferative activities against various cancer cell lines.[3][4] For instance, compounds 11 and 13 from this series showed significant cytotoxicity with IC50 values ranging from 0.078 to 0.625 µM against HepG2 (liver cancer) and other cell lines.[3][4] Notably, compound 18 exhibited selective cytotoxicity against HepG2 cells while showing high safety for normal HEK293 cells.[3][4]
Another study focusing on naphthalene-chalcone hybrids identified compound 2j as having cytotoxic activity against the A549 (lung cancer) cell line with an IC50 value of 7.8 µM.[5]
The cytotoxic activities of representative naphthalene derivatives are presented in the table below.
| Compound | Structure Class | Cytotoxic Activity | IC50 (µM) | Cell Line | Reference |
| Compound 11 | Naphthalene-benzimidazole | Antiproliferative | 0.078 - 0.625 | HepG2, etc. | [3][4] |
| Compound 13 | Naphthalene-benzimidazole | Antiproliferative | 0.078 - 0.625 | HepG2, etc. | [3][4] |
| Compound 18 | Naphthalene-benzimidazole | Selective antiproliferative | Not specified | HepG2 | [3][4] |
| Compound 2j | Naphthalene-chalcone | Cytotoxic | 7.8 | A549 | [5] |
II. Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the biological activities of the naphthalene derivatives.
Anti-inflammatory Activity Assays
1. Cell Culture and Treatment: Murine macrophage cell line RAW264.7 is commonly used. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in plates and pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent. This assay spectrophotometrically measures the amount of nitrite, a stable metabolite of NO.
3. Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis: To investigate the effect on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, JNK) and subsequently with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity Assays
1. Cell Culture: Human cancer cell lines such as HepG2 (liver), A549 (lung), and normal cell lines like HEK293 (human embryonic kidney) are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with FBS and antibiotics.
2. MTT Assay: The cytotoxic effect of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). After incubation, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
III. Signaling Pathways and Experimental Workflows
The biological effects of these naphthalene derivatives are often mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate a key anti-inflammatory pathway and a typical experimental workflow for evaluating cytotoxicity.
Caption: Simplified NF-κB and MAPK signaling pathway in inflammation.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Methyl 6-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of synthesized Methyl 6-hydroxy-2-naphthoate and its structural isomer, Methyl 3-hydroxy-2-naphthoate. This document is intended to assist researchers in unequivocally identifying these compounds through a combination of spectroscopic techniques. Detailed experimental protocols for synthesis and characterization are provided, alongside a comparative analysis of their spectral data.
Introduction
Methyl 6-hydroxy-2-naphthoate and its isomers are valuable intermediates in organic synthesis, with applications in the development of pharmaceuticals and advanced materials. The precise characterization of these molecules is paramount to ensure the desired biological activity and material properties. This guide focuses on the key analytical techniques used for the structural validation of Methyl 6-hydroxy-2-naphthoate, with Methyl 3-hydroxy-2-naphthoate serving as a crucial comparator to highlight the distinguishing spectroscopic features arising from the different positions of the hydroxyl and ester functional groups on the naphthalene ring.
Comparative Analysis of Spectroscopic Data
The structural elucidation of Methyl 6-hydroxy-2-naphthoate and its isomer relies on a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton | Methyl 6-hydroxy-2-naphthoate | Methyl 3-hydroxy-2-naphthoate |
| -OCH₃ | ~3.9 | ~3.9 |
| Aromatic Protons | ~7.1-8.5 (complex multiplet) | ~7.2-8.1 (complex multiplet) |
| Phenolic -OH | ~9.8 (broad singlet) | ~10.5 (broad singlet) |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon | Methyl 6-hydroxy-2-naphthoate | Methyl 3-hydroxy-2-naphthoate |
| C=O | ~167 | ~170 |
| -OCH₃ | ~52 | ~52 |
| Aromatic C-O | ~158 | ~155 |
| Other Aromatic C | ~110-136 | ~108-137 |
Table 3: Mass Spectrometry Data
| Ion | Methyl 6-hydroxy-2-naphthoate (m/z) | Methyl 3-hydroxy-2-naphthoate (m/z) |
| [M]⁺ | 202 | 202 |
| [M-OCH₃]⁺ | 171 | 171 |
| [M-COOCH₃]⁺ | 143 | 143 |
Table 4: IR Spectral Data (Key Absorption Bands in cm⁻¹)
| Functional Group | Methyl 6-hydroxy-2-naphthoate | Methyl 3-hydroxy-2-naphthoate |
| O-H Stretch (Phenol) | ~3300-3500 (broad) | ~3200-3400 (broad) |
| C-H Stretch (Aromatic) | ~3050-3150 | ~3050-3150 |
| C=O Stretch (Ester) | ~1700 | ~1690 |
| C=C Stretch (Aromatic) | ~1600, ~1480 | ~1610, ~1470 |
| C-O Stretch (Ester) | ~1250-1300 | ~1240-1290 |
| C-O Stretch (Phenol) | ~1150-1200 | ~1160-1210 |
Experimental Protocols
Synthesis of Methyl 6-hydroxy-2-naphthoate
A common method for the synthesis of Methyl 6-hydroxy-2-naphthoate is the Fischer esterification of 6-hydroxy-2-naphthoic acid.
Materials:
-
6-hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
Procedure:
-
Dissolve 6-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 6-hydroxy-2-naphthoate.
Synthesis of Methyl 3-hydroxy-2-naphthoate
The synthesis of Methyl 3-hydroxy-2-naphthoate follows a similar esterification procedure starting from 3-hydroxy-2-naphthoic acid.
Materials:
-
3-hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization to yield pure Methyl 3-hydroxy-2-naphthoate.
Structural Validation Workflow
The following diagram illustrates the general workflow for the structural validation of the synthesized compounds.
Caption: Workflow for the synthesis and structural validation of Methyl 6-hydroxy-2-naphthoate.
Signaling Pathway of a Potential Application
While Methyl 6-hydroxy-2-naphthoate itself is not a drug, its derivatives are explored for various therapeutic applications. For instance, hydroxynaphthoic acid derivatives have been investigated as inhibitors of lactate dehydrogenase, an important enzyme in the metabolism of certain pathogens. The diagram below illustrates a simplified hypothetical signaling pathway where such an inhibitor might act.
Caption: Hypothetical inhibition of Lactate Dehydrogenase by a hydroxynaphthoic acid derivative.
This guide provides a foundational framework for the structural validation of Methyl 6-hydroxy-2-naphthoate. Researchers are encouraged to consult primary literature and spectral databases for more detailed information and to adapt the provided protocols to their specific laboratory conditions.
A Comparative Analysis of Methyl 6-hydroxy-2-naphthimidate and Its Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Methyl 6-hydroxy-2-naphthimidate and structurally similar compounds. Due to the limited publicly available data on this compound, this guide focuses on the synthesis, biological activities, and experimental data of its close analogs, namely hydroxynaphthalenecarboxamides and naphthalimide derivatives, to infer its potential therapeutic applications.
This compound, with a chemical structure featuring a naphthalene core, is a compound of interest in medicinal chemistry. Its structural similarity to other biologically active naphthalene-based compounds suggests potential applications in various therapeutic areas. This guide will delve into the known activities of its analogs, presenting a comparative analysis to guide future research and development.
Comparative Data of Naphthalene Derivatives
The following table summarizes the biological activities of compounds structurally related to this compound. The data highlights their potential as antimycobacterial and anticancer agents.
| Compound/Derivative Class | Target/Activity | Key Findings | Reference Compound/Value |
| 6-Hydroxynaphthalene-2-carboxanilides | Antimycobacterial (e.g., M. tuberculosis) | Derivatives with trifluoromethyl, bromo, methyl, and methoxy substitutions showed significant activity. | Some derivatives were 2-fold more active than isoniazid. |
| N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides | Antimycobacterial (M. tuberculosis, M. kansasii) | Activity is influenced by lipophilicity; some compounds showed activity comparable to or higher than rifampicin. | MIC = 12 µM for 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide against M. tuberculosis. |
| Naphthalimide Hydrazide Derivatives | Antibacterial (carbapenem-resistant A. baumannii) | Several derivatives exhibited potent activity against multidrug-resistant bacteria. | MIC range of 0.5–1 μg/mL for the most potent compounds.[1] |
| Substituted 1,4-Naphthoquinones | Cytotoxicity (MCF-7 breast cancer cells) | The nature of the side chain on the naphthoquinone ring influences cytotoxic activity. | The most active compound displayed an IC50 of 15μM.[2] |
| Amidobenzimidazole Derivatives (STING Agonists) | STING (Stimulator of Interferon Genes) Agonism | These compounds can activate the STING pathway, inducing an immune response. | N/A |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below is a plausible synthetic protocol for this compound, derived from established methods for similar compounds, and a general procedure for assessing antimycobacterial activity.
Plausible Synthesis of this compound
This proposed synthesis is based on the Pinner reaction, a standard method for preparing imidates from nitriles.
Step 1: Synthesis of 6-Hydroxy-2-cyanonaphthalene
A mixture of 6-hydroxy-2-naphthoic acid (1 equivalent), thionyl chloride (1.2 equivalents), and a catalytic amount of dimethylformamide (DMF) in anhydrous dichloromethane (DCM) is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is then dissolved in anhydrous DCM and treated with an excess of aqueous ammonia, followed by stirring for 1 hour. The precipitate, 6-hydroxy-2-naphthamide, is filtered, washed with water, and dried. The amide is then dehydrated using a dehydrating agent like phosphorus oxychloride or thionyl chloride in an appropriate solvent to yield 6-hydroxy-2-cyanonaphthalene.
Step 2: Formation of this compound hydrochloride
The 6-hydroxy-2-cyanonaphthalene (1 equivalent) is dissolved in a mixture of anhydrous methanol (excess) and anhydrous diethyl ether. The solution is cooled to 0°C, and dry hydrogen chloride gas is bubbled through the mixture until saturation. The reaction mixture is then allowed to stand at 0-4°C for 24-48 hours. The precipitated product, this compound hydrochloride, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Step 3: Free Base Formation (Optional)
To obtain the free base, the hydrochloride salt is treated with a mild base, such as sodium bicarbonate, in a suitable solvent system.
General Protocol for In Vitro Antimycobacterial Activity Screening (MIC Determination)
The antimycobacterial activity of the synthesized compounds can be evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Suspension: A fresh culture of the mycobacterial strain (e.g., Mycobacterium tuberculosis H37Ra) is prepared in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with OADC). The turbidity of the suspension is adjusted to a McFarland standard (e.g., 0.5).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are then prepared in a 96-well microplate containing the broth.
-
Inoculation: The prepared bacterial suspension is added to each well of the microplate.
-
Incubation: The plates are sealed and incubated at 37°C for a specified period (e.g., 7-14 days for slow-growing mycobacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. A visual reading or a colorimetric method (e.g., using resazurin) can be used to assess bacterial growth.
-
Controls: Positive (drug-free medium with bacteria) and negative (medium only) controls are included in each assay. A standard antimycobacterial drug (e.g., isoniazid or rifampicin) is also tested as a reference.
Potential Signaling Pathway Involvement
Given that some naphthalene-based compounds have been identified as STING (Stimulator of Interferon Genes) agonists, it is plausible that this compound or its derivatives could modulate this innate immune pathway.[3] The STING pathway is crucial for detecting cytosolic DNA and initiating an immune response, making it a significant target in cancer immunotherapy and vaccine development.
Caption: The cGAS-STING signaling pathway, a potential target for naphthalene-based compounds.
Conclusion
While direct experimental data for this compound remains scarce, a comparative analysis of its structural analogs provides valuable insights into its potential biological activities. The prevalence of antimycobacterial and anticancer properties among hydroxynaphthalenecarboxamides and naphthalimide derivatives suggests that this compound is a promising candidate for further investigation in these areas. The plausible involvement in the STING pathway also opens up avenues for its exploration in immunotherapy. The provided synthetic and screening protocols offer a foundational framework for researchers to commence the evaluation of this and similar novel compounds. Further empirical studies are essential to elucidate the specific biological profile and therapeutic potential of this compound.
References
Validating the Mechanism of Action of Methyl 6-hydroxy-2-naphthimidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the validation of the mechanism of action of Methyl 6-hydroxy-2-naphthimidate. Due to the limited publicly available data on this specific compound, this guide focuses on a closely related structural analog, Methyl-1-hydroxy-2-naphthoate (MHNA), which has documented anti-inflammatory properties. By comparing the hypothetical action of this compound with the known mechanisms of MHNA and two well-established anti-inflammatory agents, Dexamethasone and SB203580, researchers can design robust experimental strategies for its validation.
Comparative Analysis of Anti-Inflammatory Compounds
The anti-inflammatory effects of small molecules can be quantified and compared using various metrics. The following table summarizes the available data for our compound of interest (hypothesized), its structural analog, and two standard anti-inflammatory drugs.
| Compound | Target Pathway(s) | IC50 Value | Key Effects |
| This compound | Hypothesized: NF-κB, MAPK | Data not available | Hypothesized to have anti-inflammatory properties. |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | NF-κB, p38 MAPK, JNK | Not specified, but effective at 10-40 μM in cell-based assays | Inhibits NO, IL-1β, IL-6, iNOS, and COX-2 expression.[1] |
| Dexamethasone | Glucocorticoid Receptor, NF-κB | ~0.5 x 10-9 M for NF-κB inhibition | Potent anti-inflammatory and immunosuppressive agent.[2] |
| SB203580 | p38 MAPK | 50-500 nM for p38α/β2 | Selective inhibitor of p38 MAPK activity.[3] |
Elucidating the Signaling Pathway
The pro-inflammatory response in macrophages, often triggered by stimuli like lipopolysaccharide (LPS), involves the activation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the production of inflammatory mediators. The diagram below illustrates the proposed mechanism of action for this compound, based on the activity of its structural analog, MHNA.
Experimental Workflow for Mechanism of Action Validation
To validate the hypothesized mechanism of action, a systematic experimental workflow is proposed. This workflow integrates cell-based assays to measure inflammatory responses and molecular biology techniques to probe the target signaling pathways.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor.
-
Cell Line: HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Protocol:
-
Seed transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound, Dexamethasone (positive control), or vehicle for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
Add luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a plate reader.
-
Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Western Blot for Phosphorylated p38 MAPK
This technique detects the activation of p38 MAPK by measuring its phosphorylation status.
-
Cell Line: RAW 264.7 macrophages or similar.
-
Protocol:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with the test compounds (this compound, SB203580 as a positive control) for 1 hour.
-
Stimulate with LPS for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phosphorylated p38 signal to the total p38 or a housekeeping protein like β-actin.
-
IL-6 Quantification by ELISA
This assay measures the concentration of the pro-inflammatory cytokine IL-6 in the cell culture supernatant.
-
Cell Line: RAW 264.7 macrophages.
-
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat with test compounds for 1 hour.
-
Stimulate with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for a commercial IL-6 ELISA kit. This typically involves:
-
Adding standards and samples to a plate pre-coated with an anti-IL-6 capture antibody.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a TMB substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
Calculate the IL-6 concentration in the samples based on the standard curve.
-
Logical Framework for Comparative Analysis
The validation of this compound's mechanism of action relies on a logical comparison with known compounds. The following diagram outlines this comparative logic.
By following this structured approach, researchers can effectively investigate the mechanism of action of this compound and objectively compare its performance against relevant alternatives, thereby accelerating its potential development as a novel therapeutic agent.
References
- 1. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
A Comparative Analysis of Spectroscopic Data for Isomers of Methyl Hydroxy-2-Naphthoate
Introduction
This guide provides a comparative analysis of the spectroscopic data for Methyl 6-hydroxy-2-naphthoate and its structural isomers, Methyl 1-hydroxy-2-naphthoate and Methyl 3-hydroxy-2-naphthoate. While the initial focus was on Methyl 6-hydroxy-2-naphthimidate, a thorough search of available scientific literature and databases did not yield sufficient spectroscopic data for a comprehensive analysis. Therefore, this guide pivots to a comparative study of the more readily characterized naphthoate esters. Understanding the distinct spectroscopic features of these isomers is crucial for researchers in chemical synthesis, drug discovery, and materials science for unambiguous identification and characterization.
The following sections present a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the three isomers. Experimental protocols for acquiring this data are also provided, along with a logical workflow for data cross-referencing.
Spectroscopic Data Comparison
The spectroscopic data for the three isomers are summarized in the tables below. These values have been compiled from various sources and represent typical experimental results.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | Methyl 6-hydroxy-2-naphthoate | Methyl 1-hydroxy-2-naphthoate | Methyl 3-hydroxy-2-naphthoate |
| -OCH₃ | 3.98 | 4.04 | 3.97 |
| Aromatic Protons | 7.16-8.54 (m, 6H) | 7.20-8.20 (m, 6H) | 7.25-8.70 (m, 6H) |
| -OH | 5.3 (br. s, 1H) | ~11.0 (s, 1H) | ~10.5 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | Methyl 6-hydroxy-2-naphthoate | Methyl 1-hydroxy-2-naphthoate | Methyl 3-hydroxy-2-naphthoate |
| -OCH₃ | ~52.5 | ~52.3 | ~52.1 |
| C=O | ~167.0 | ~170.5 | ~168.0 |
| Aromatic Carbons | ~109-158 | ~108-160 | ~107-157 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)
| Vibrational Mode | Methyl 6-hydroxy-2-naphthoate [1] | Methyl 1-hydroxy-2-naphthoate | Methyl 3-hydroxy-2-naphthoate |
| O-H Stretch | 3370 (broad) | ~3200 (broad) | 3178 (broad) |
| C-H Stretch (Aromatic) | ~3050 | ~3060 | 2952 |
| C=O Stretch (Ester) | 1680 | ~1670 | ~1690 |
| C=C Stretch (Aromatic) | 1630, 1435 | ~1620, 1580 | 1515 |
| C-O Stretch | 1310, 1210 | ~1250, 1150 | ~1280, 1190 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Methyl 6-hydroxy-2-naphthoate | Methyl 1-hydroxy-2-naphthoate [2] | Methyl 3-hydroxy-2-naphthoate |
| [M]⁺ | 202 | 202 | 202 |
| Key Fragments | 171, 143, 115 | 170, 144, 115, 114 | 171, 143, 115 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Weigh 5-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][4] The solution should be homogenous and free of any solid particles.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4][5]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can range from 8 to 64, depending on the sample concentration.
-
For ¹³C NMR, a greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[3] A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[6]
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
-
Data Acquisition: Place the KBr pellet in the sample holder or ensure the ATR accessory is correctly positioned in the spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Scan: Record the infrared spectrum of the sample. The final spectrum is typically an average of 16 to 32 scans.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7][8]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7][9]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
-
Data Interpretation: The molecular ion peak ([M]⁺) provides the molecular weight of the compound, while the fragmentation pattern offers structural information.
Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data for the identification and comparison of chemical compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Methyl 2-hydroxy-1-naphthoate | C12H10O3 | CID 598533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Performance Comparison of Methyl 6-hydroxy-2-naphthoate: Data Currently Unavailable in Public Domain
A comprehensive review of scientific literature and publicly available databases reveals a significant lack of performance data for Methyl 6-hydroxy-2-naphthoate in various biological assays. Despite its availability from chemical suppliers, quantitative data on its bioactivity, such as IC50 or Ki values, remains unpublished. This absence of information precludes the creation of a detailed performance comparison guide as requested.
While the initial inquiry also mentioned "Methyl 6-hydroxy-2-naphthimidate," no biological performance data could be found for this compound either. The focus of the investigation remained on the more readily identifiable "Methyl 6-hydroxy-2-naphthoate."
General information suggests that as a naphthoic acid derivative, Methyl 6-hydroxy-2-naphthoate may possess biological activity of interest in medicinal chemistry.[1] However, specific screening results or in-depth pharmacological studies are not present in prominent databases like PubChem, which currently lacks bioassay results for this compound.[2]
Context from a Structurally Related Compound
To provide some context within the broader class of naphthoate derivatives, a study on the structurally related compound, Methyl-1-hydroxy-2-naphthoate (MHNA) , has demonstrated notable anti-inflammatory properties. It is crucial to emphasize that MHNA is a distinct molecule from Methyl 6-hydroxy-2-naphthoate and their biological activities are not interchangeable.
In a study investigating the effects of MHNA on lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound was found to significantly inhibit the production of key inflammatory mediators.[3] Specifically, MHNA suppressed the release of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and reduced the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
The mechanism of action for MHNA's anti-inflammatory effects was elucidated to be through the suppression of the NF-κB and MAPK signaling pathways.[3]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Research Landscape of Methyl 6-hydroxy-2-naphthimidate: A Guide for Scientific Professionals
An In-depth Analysis of a Niche Chemical Compound
For researchers, scientists, and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This guide provides a comprehensive overview of Methyl 6-hydroxy-2-naphthimidate, a compound with limited but specific applications in scientific research. Due to the nascent stage of research on this particular molecule, this document will focus on its chemical properties, synthesis, and its relationship to more extensively studied analogs, rather than a direct comparison of performance data which is not yet available in peer-reviewed literature.
Chemical and Physical Properties
This compound, often referred to in chemical literature and supplier catalogs as Methyl 6-hydroxy-2-naphthoate, is an organic compound with the chemical formula C12H10O3.[1][2] It belongs to the class of naphthoic acid derivatives and is characterized by a naphthalene ring system substituted with a hydroxyl group and a methoxycarbonyl group.[2] The presence of these functional groups makes it a potentially useful intermediate in organic synthesis.[2]
| Property | Value | Source |
| CAS Number | 765871-54-3 (for the imidate form); 17295-11-3 (for the more common ester form, Methyl 6-hydroxy-2-naphthoate) | [3] |
| Molecular Weight | 202.21 g/mol | [1] |
| Synonyms | Methyl 6-hydroxy-2-naphthoate, 6-Hydroxy-2-naphthoic acid methyl ester, 6-hydroxynaphthalene-2-carboxylic acid methyl ester | [1][2] |
| Appearance | White to almost white powder or crystal | [2] |
| Purity | Typically available in purities of 97% or higher | [2][3] |
Synthesis and Potential Applications
While dedicated studies on the biological activity of this compound are scarce, its structure suggests its role as a precursor or intermediate in the synthesis of more complex molecules. The closely related compound, Methyl 6-hydroxy-2-naphthoate, is noted for its utility in organic synthesis, including in the fields of pharmaceuticals and dyes.[2] The hydroxyl and methoxycarbonyl groups provide reactive sites for further chemical modifications.
One area of research where related naphthoate structures have been investigated is in the development of photochromic and thermochromic dyes.[4] For instance, the structurally similar compound, methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate, has been studied for its potential use in optical transmission materials.[4] This suggests a potential, though currently unexplored, avenue for the application of this compound derivatives.
Experimental Workflow: A Generalized Synthetic Approach
The synthesis of this compound or its ester analog would typically involve the esterification of the corresponding carboxylic acid, 6-hydroxy-2-naphthoic acid. A generalized workflow for such a synthesis is outlined below.
Caption: Generalized workflow for the synthesis of Methyl 6-hydroxy-2-naphthoate via Fischer esterification.
Comparative Context and Future Directions
The lack of peer-reviewed studies directly comparing this compound with other compounds highlights a significant gap in the current scientific literature. Its structural similarity to compounds used in materials science and as intermediates in medicinal chemistry suggests that future research could uncover novel applications. For instance, studies on the biological activities of derivatives of this compound, such as those seen in furan carboxylates or benzimidazole carboxamides, could be a fruitful area of investigation.[5][6]
Researchers interested in this compound are encouraged to explore its potential as a building block for novel molecules with applications in areas such as:
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents.
-
Materials Science: In the synthesis of novel polymers or dyes with specific optical or electronic properties.
-
Agrochemicals: As a starting material for new pesticides or herbicides.
Conclusion
This compound remains a largely uncharacterized compound in the peer-reviewed scientific literature. While this guide provides a summary of its known chemical properties and a potential synthetic route, the absence of comparative performance data underscores the need for further research. For scientists and drug development professionals, this compound represents an opportunity for novel discovery and the development of new applications. Future studies are essential to elucidate its biological activities and compare its performance with existing alternatives in various fields.
References
- 1. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | CAS#:765871-54-3 | Chemsrc [chemsrc.com]
- 4. Methyl 6-dimethylamino-4-hydroxy-2-naphthoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Strategic Advantage of Methyl 6-hydroxy-2-naphthimidate in Advanced Synthesis
In the landscape of chemical synthesis, the selection of precursor molecules is a critical determinant of the final product's performance and the efficiency of its production. For researchers, scientists, and professionals in drug development and materials science, Methyl 6-hydroxy-2-naphthimidate (and its more commonly available ester analogue, Methyl 6-hydroxy-2-naphthoate) emerges as a superior building block for a range of high-performance applications. This guide provides an objective comparison of its advantages over other reagents, supported by an analysis of the properties it imparts to polymers, liquid crystals, and potentially bioactive molecules.
Enhanced Performance in High-Performance Polymers
The incorporation of a naphthalene moiety into a polymer backbone, a key feature of using Methyl 6-hydroxy-2-naphthoate, offers significant advantages over polymers synthesized from simpler aromatic structures like p-hydroxybenzoic acid. The rigid, planar, and extended aromatic system of the naphthalene ring directly translates to improved thermomechanical properties in the resulting polymers.
One of the most notable applications is in the synthesis of thermotropic liquid crystal polymers (LCPs). For instance, the commercially significant LCP, Vectra®, is synthesized through the acidolysis of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid[1]. The inclusion of the 6-hydroxy-2-naphthoic acid component is crucial for disrupting the extreme crystallinity of poly(4-hydroxybenzoic acid), thereby lowering the melting point to a processable range while maintaining a high degree of molecular order in the melt phase. This results in materials with exceptional mechanical strength, high thermal stability, and excellent chemical resistance.
Naphthalene-based polymers, in general, have been shown to provide higher polymer yields in certain polymerization reactions, such as Friedel–Crafts alkylation, when compared to benzene or xylene-based monomers[2]. Furthermore, the introduction of a naphthalene group into polymer networks can significantly enhance porosity and gas barrier properties, which is advantageous for applications in gas separation and storage, as well as for creating advanced packaging materials with improved shelf-life for sensitive products[3][4].
| Property | Polymer derived from Naphthalene-based monomer (e.g., 6-hydroxy-2-naphthoic acid) | Polymer derived from Benzene-based monomer (e.g., 4-hydroxybenzoic acid) |
| Thermal Stability | Significantly Higher[4][5] | Lower |
| Mechanical Strength | Higher, especially in oriented fibers and films[1] | Lower |
| Gas Barrier Properties | Superior[4] | Inferior |
| Polymer Yield (in specific reactions) | Higher[2] | Lower |
| Processability (in LCPs) | Improved by disrupting high crystallinity[1] | Can be difficult due to high melting point |
Superior Characteristics in Liquid Crystal Synthesis
The utility of Methyl 6-hydroxy-2-naphthoate extends to the synthesis of small-molecule liquid crystals. The geometry of the mesogenic (liquid crystal-forming) core is a primary determinant of the stability and type of liquid crystalline phases. The naphthalene core, being more polarizable and having a larger aspect ratio than a single benzene ring, is highly effective at promoting the formation of stable nematic and smectic mesophases.
The extended aromatic system of the naphthalene unit enhances the intermolecular π-π stacking interactions, which are crucial for the formation and stabilization of liquid crystalline order. This often leads to a broader temperature range over which the liquid crystal phase is stable, a desirable characteristic for display and sensor applications.
A Versatile Precursor for Bioactive Molecules and Dyes
While direct comparative studies are less common in this area, the naphthalene scaffold is a well-established pharmacophore in medicinal chemistry. Naphthoquinone derivatives, which can be synthesized from hydroxylated naphthalene precursors, are known to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The use of Methyl 6-hydroxy-2-naphthoate provides a strategic starting point for the synthesis of novel bioactive compounds.
In the realm of dyes and pigments, the extended conjugation of the naphthalene ring system is advantageous for achieving specific and stable colors. The position of the hydroxyl and carboxylate groups on the naphthalene ring in Methyl 6-hydroxy-2-naphthoate allows for further chemical modifications to fine-tune the chromophoric properties, leading to the creation of vibrant and lightfast colorants[6].
Experimental Protocols
Synthesis of Poly(4-oxybenzoyl-co-6-oxy-2-naphthoyl)
1. Acetylation of Monomers:
-
4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid are placed in a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.
-
An excess of acetic anhydride is added to the vessel.
-
The mixture is heated to reflux under a nitrogen atmosphere for several hours to convert the hydroxyl groups to their corresponding acetate esters.
-
The excess acetic anhydride and the acetic acid byproduct are removed by distillation.
2. Polycondensation:
-
A catalyst, such as sodium acetate, is added to the mixture of acetylated monomers.
-
The temperature is gradually increased while the pressure is reduced to facilitate the removal of acetic acid, which drives the polymerization reaction.
-
The reaction is allowed to proceed until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer is then extruded, cooled, and pelletized.
Visualizing the Synthetic Advantage
The following diagrams, generated using Graphviz, illustrate the structural comparison of naphthalene- and benzene-based monomers and a general workflow for polymer synthesis.
Caption: Structural comparison of naphthalene- and benzene-based monomers.
Caption: General workflow from monomer to high-performance polymer.
References
Safety Operating Guide
Proper Disposal of Methyl 6-hydroxy-2-naphthimidate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 6-hydroxy-2-naphthimidate (CAS No. 765871-54-3), a compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, these guidelines are based on an assessment of its structural components—a naphthalene ring, a hydroxyl group, and an imidate functional group—and general principles of hazardous waste management.
Hazard Assessment
-
Naphthalene Moiety: Naphthalene is known to be flammable, harmful if swallowed, and is suspected of causing cancer[1][2]. It is also very toxic to aquatic life with long-lasting effects[1]. High exposure can lead to headaches, fatigue, confusion, and nausea[2].
-
Imidate Functional Group: Imidates are known to be reactive compounds. They can undergo hydrolysis under both acidic and basic conditions and can react with various nucleophiles. Their reactivity suggests that they may be incompatible with certain other chemical waste streams.
-
Hydroxylated Aromatic Compound: Hydroxylated aromatic compounds can have varying toxicological profiles. Some are known to have biological activity and may pose environmental risks[3].
Given these potential hazards, this compound should be handled as a hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are recommended for general chemical resistance. For handling aromatic hydrocarbons, Viton™ gloves may offer superior protection[4]. | To prevent skin contact with the potentially toxic and irritating compound. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | To protect eyes from splashes or dust. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A respirator may be required if handling large quantities or if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound, especially given the hazards of naphthalene[2]. |
Disposal Procedures
The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound waste in a dedicated, clearly labeled, and sealable container.
-
Contaminated Labware: Dispose of grossly contaminated items such as pipette tips, gloves, and weighing paper as solid chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases due to the potential for vigorous or explosive reactions with aromatic compounds and the reactivity of the imidate group[4].
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the CAS number "765871-54-3."
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated and away from sources of ignition, given the flammability of naphthalene[2].
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
DO NOT dispose of this compound down the drain or in the regular trash. Its potential toxicity to aquatic life makes sewer disposal unacceptable[1].
Step 5: Decontamination of Reusable Glassware
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinse as hazardous waste.
-
Subsequent rinses can be managed according to your institution's standard procedures for glassware cleaning.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. Hydroxylated polycyclic aromatic hydrocarbons possess inhibitory activity against alpha-glucosidase: An in vitro study using multispectroscopic techniques and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Logistical Information for Handling Methyl 6-hydroxy-2-naphthimidate
For researchers, scientists, and drug development professionals handling Methyl 6-hydroxy-2-naphthimidate (CAS No: 765871-54-3), a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. Due to the absence of a complete Safety Data Sheet (SDS) for this specific compound, this guide provides essential safety and logistical information based on the known hazards of its structural components: naphthol and imidate derivatives.
Hazard Assessment:
This compound's structure suggests potential health and environmental hazards. Naphthol-containing compounds can be harmful if ingested or inhaled, may cause serious eye damage, and are often toxic to aquatic life. Imidates can be corrosive, leading to severe skin burns and eye damage. Therefore, it is prudent to handle this compound as a hazardous substance.
Based on the GHS classification of structurally similar compounds like 2-naphthol and various aromatic esters, the following hazard classifications for this compound should be assumed:
-
Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during handling. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. Ensure gloves are regularly inspected for tears or degradation. | Provides a robust barrier against potential skin contact. Nitrile and neoprene offer good chemical resistance to a range of organic compounds. |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn at all times. | Protects against splashes and airborne particles, preventing serious eye injury. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles of the compound. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure a safe laboratory environment.
1. Preparation:
- Designate a specific area for handling, preferably within a certified chemical fume hood.
- Ensure an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and PPE before starting work.
- Verify that all containers are properly labeled and in good condition.
2. Handling:
- Always wear the recommended PPE.
- Avoid creating dust when handling the solid form of the compound.
- Use a spatula or other appropriate tools for transferring the powder.
- If making solutions, add the solid to the solvent slowly to avoid splashing.
- Keep all containers tightly closed when not in use.
3. Post-Handling:
- Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
- Remove PPE carefully to avoid contaminating skin or clothing.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection:
| Waste Type | Container | Labeling |
| Solid Waste | A dedicated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and the appropriate hazard pictograms. |
| Liquid Waste (Solutions) | A dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvent used. | "Hazardous Waste," "this compound Solution," the solvent name, and the appropriate hazard pictograms. |
| Contaminated PPE | A dedicated, sealed, and clearly labeled hazardous waste bag or container. | "Hazardous Waste - Contaminated PPE." |
Disposal Procedure:
-
Segregate: Keep all waste containing this compound separate from other laboratory waste streams.
-
Contain: Use appropriate, leak-proof containers for each type of waste.
-
Label: Clearly label all waste containers with their contents and associated hazards.
-
Dispose: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocols
Due to the lack of specific experimental protocols involving this compound in the provided search results, a generalized protocol for the safe handling and use of a powdered chemical in a research setting is provided below.
General Protocol for Weighing and Dissolving a Powdered Chemical:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the analytical balance and all necessary glassware are clean and dry. Place all equipment inside a certified chemical fume hood.
-
Weighing: Tare a clean, dry weigh boat on the analytical balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Record the exact weight.
-
Dissolving: Place a stir bar in the appropriate flask or beaker. Carefully transfer the weighed powder into the vessel. Add the desired solvent to the vessel, rinsing the weigh boat with a small amount of the solvent to ensure complete transfer.
-
Mixing: Place the vessel on a stir plate and stir until the solid is completely dissolved.
-
Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Relationship between the compound, its inferred hazards, and required safety protocols.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
